(1R)-1-(4-Fluorophenyl)propylamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R)-1-(4-fluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOAOHJQSMWUAH-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662536 | |
| Record name | (1R)-1-(4-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1169576-95-7 | |
| Record name | (1R)-1-(4-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(4-Fluorophenyl)propylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride, a chiral amine that serves as a valuable building block in pharmaceutical research and development. This document is intended to be a resource for researchers and scientists engaged in drug discovery and development, offering detailed information on the compound's characteristics, analytical methodologies, and a logical workflow for its characterization.
Chemical Properties and Structure
This compound is a chiral primary amine hydrochloride salt. The presence of a fluorine atom on the phenyl ring and a chiral center at the first carbon of the propyl chain confers specific properties that are of interest in medicinal chemistry. Fluorination can enhance metabolic stability and binding affinity, while the specific stereoisomer (1R) allows for stereoselective interactions with biological targets.
Chemical Structure
The structural details of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (1R)-1-(4-fluorophenyl)propan-1-amine;hydrochloride[1] |
| Molecular Formula | C₉H₁₃ClFN[1] |
| Canonical SMILES | CC--INVALID-LINK--C1=CC=C(F)C=C1.Cl[1] |
| InChI | InChI=1S/C9H12FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1[1] |
| InChI Key | SNOAOHJQSMWUAH-SBSPUUFOSA-N[1] |
| CAS Number | 1169576-95-7[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. It is important to note that while some data for the specific compound is available, other values are estimated based on structurally similar compounds like propylamine hydrochloride.
| Property | Value | Source |
| Molecular Weight | 189.66 g/mol [1] | Fluorochem |
| Appearance | White to off-white solid (typical for similar compounds) | N/A |
| Melting Point | Not available (Propylamine hydrochloride: 160-162 °C) | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in water (based on propylamine hydrochloride) | N/A |
| pKa | Not available (amine pKa's are typically in the range of 9-11) | N/A |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research. Below are representative methodologies based on common organic synthesis and analytical chemistry techniques.
Synthesis
A common route for the synthesis of chiral amines like (1R)-1-(4-Fluorophenyl)propylamine involves the reductive amination of a corresponding ketone.
Protocol: Reductive Amination of 4'-Fluoropropiophenone
-
Reaction Setup: To a solution of 4'-fluoropropiophenone (1 equivalent) in a suitable solvent such as methanol or ethanol, add a chiral amine source or a chiral auxiliary.
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the corresponding imine.
-
Reduction: Add a reducing agent, for example, sodium borohydride (NaBH₄) or perform catalytic hydrogenation using a chiral catalyst (e.g., a rhodium-based catalyst with a chiral ligand) to stereoselectively reduce the imine to the desired (1R)-amine.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same or a compatible solvent to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a combination of analytical techniques is employed.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is used to confirm the presence of all protons and their respective chemical environments. For this compound, one would expect to see signals corresponding to the aromatic protons (split due to fluorine coupling), the methine proton adjacent to the nitrogen and the phenyl ring, the methylene protons of the ethyl group, and the methyl protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
¹⁹F NMR (Fluorine NMR): A ¹⁹F NMR spectrum will show a signal for the fluorine atom, and its coupling to adjacent aromatic protons can further confirm the structure.
2.2.2. High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential to determine the enantiomeric purity of the compound.
-
Column: A chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H) is used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Procedure: A solution of the sample is injected onto the column, and the retention times of the two enantiomers are compared to those of a racemic standard to determine the enantiomeric excess (% ee).
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
Conclusion
This compound is a key chiral intermediate with significant potential in the development of new therapeutic agents. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and representative experimental protocols for its synthesis and analysis. The presented logical workflow for characterization offers a systematic approach for researchers to ensure the quality and integrity of this compound in their research endeavors. A thorough understanding and application of these principles are paramount for the successful utilization of this molecule in drug discovery and development.
References
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride CAS number and molecular weight
An In-depth Technical Guide to (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a chiral amine of interest in pharmaceutical and neuroscience research. This document consolidates key chemical data, synthesis methodologies, and insights into its potential biological activities based on related compounds.
Chemical and Physical Data
This compound is a fluorinated derivative of phenylpropylamine. The introduction of a fluorine atom to the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
| Property | Value |
| CAS Number | 1169576-95-7 |
| Molecular Formula | C₉H₁₃ClFN |
| Molecular Weight | 189.66 g/mol |
| IUPAC Name | (1R)-1-(4-fluorophenyl)propan-1-amine;hydrochloride |
| Synonyms | (R)-1-(4-Fluorophenyl)propan-1-amine hydrochloride |
Synthesis Protocols
Conceptual Asymmetric Synthesis Workflow
The enantioselective synthesis of chiral amines such as (1R)-1-(4-Fluorophenyl)propylamine can be approached through several established methodologies in asymmetric synthesis. One common strategy involves the asymmetric reduction of a corresponding ketimine or the use of chiral auxiliaries.
Below is a conceptual workflow illustrating a potential synthetic route.
Caption: Conceptual workflow for the asymmetric synthesis.
Detailed Methodologies for Key Conceptual Steps:
-
Step 1: Imine Formation: 4-Fluorobenzaldehyde would be reacted with propylamine in a suitable solvent, often with a dehydrating agent, to form the corresponding N-propylidene-1-(4-fluorophenyl)methanamine (an imine).
-
Step 2: Asymmetric Reduction: The key enantioselective step involves the reduction of the imine. This can be achieved using various methods:
-
Catalytic Asymmetric Hydrogenation: Employing a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine ligands) under a hydrogen atmosphere.
-
Chiral Reducing Agents: Using stoichiometric amounts of a chiral borohydride reagent.
-
-
Step 3: Purification: The resulting (1R)-1-(4-Fluorophenyl)propylamine would be purified from the reaction mixture using standard techniques such as column chromatography.
-
Step 4: Hydrochloride Salt Formation: The purified free amine is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl) to precipitate the hydrochloride salt, which can then be isolated by filtration.
Biological Activity and Potential Applications
Direct experimental data on the biological activity of this compound is limited. However, based on the pharmacology of structurally related fluorinated amphetamine analogues, its primary mechanism of action is likely centered on the modulation of monoamine neurotransmitter systems.
Interaction with Monoamine Transporters
Fluorinated amphetamine analogues are known to interact with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] This interaction can lead to the inhibition of neurotransmitter reuptake and can also induce the reverse transport (efflux) of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[1]
The position of the fluorine atom on the phenyl ring is a critical determinant of the compound's pharmacological profile.[1] For instance, 4-fluoroamphetamine (4-FA) is a non-selective releasing agent and reuptake inhibitor for dopamine, serotonin, and norepinephrine, whereas 2-fluoroamphetamine (2-FA) is more selective for catecholamines (dopamine and norepinephrine).[1] Given the para-position of the fluorine in (1R)-1-(4-Fluorophenyl)propylamine, it is plausible that it may exhibit activity across all three monoamine transporters.
Signaling Pathways
The primary signaling pathway affected by compounds that modulate monoamine transporters is the synaptic neurotransmission pathway. By increasing the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft, these compounds enhance the activation of their respective postsynaptic receptors.
Caption: Postulated mechanism of action at the synapse.
Potential Therapeutic and Research Applications
Given its structural similarity to other psychoactive compounds, this compound is a candidate for research in the following areas:
-
Neuroscience Research: As a tool to probe the function of monoamine systems and to study the structure-activity relationships of fluorinated phenethylamines.
-
Drug Development: As a scaffold or intermediate for the synthesis of novel therapeutic agents targeting neurological or psychiatric disorders. The enantiomerically pure nature of this compound makes it particularly valuable for developing drugs with improved selectivity and reduced off-target effects.
Conclusion
This compound is a chiral molecule with the potential for significant activity within the central nervous system, likely through the modulation of monoamine transporters. While specific biological data for this compound is not extensively published, the established pharmacology of related fluorinated amphetamines provides a strong basis for its potential applications in neuroscience and medicinal chemistry. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
In-Depth Technical Guide: Mechanism of Action of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine with a chemical structure suggestive of psychoactive properties.[1][2] Its core components, a phenethylamine backbone with a fluorine substitution on the phenyl ring and a propyl group, bear resemblance to known monoamine oxidase inhibitors (MAOIs) and monoamine reuptake inhibitors. The stereochemistry, specifically the (1R) configuration, is likely a critical determinant of its pharmacological activity and selectivity, a common feature among neurologically active small molecules.
Given its structural characteristics, this technical guide will explore two primary hypothesized mechanisms of action:
-
Inhibition of Monoamine Transporters (SERT, DAT, NET): Acting as a reuptake inhibitor, thereby increasing the synaptic concentrations of serotonin, dopamine, and/or norepinephrine.
-
Inhibition of Monoamine Oxidases (MAO-A and MAO-B): Preventing the degradation of monoamine neurotransmitters, leading to their increased availability.
Hypothesized Mechanism of Action 1: Inhibition of Monoamine Transporters
The structural similarity of this compound to known selective serotonin reuptake inhibitors (SSRIs) suggests it may bind to and inhibit the function of monoamine transporters. These transporters, located on the presynaptic membrane of neurons, are responsible for clearing neurotransmitters from the synaptic cleft, thus terminating their signaling. Inhibition of these transporters leads to an accumulation of neurotransmitters in the synapse, enhancing neurotransmission.
Signaling Pathway
Caption: Hypothesized inhibition of monoamine transporters by this compound.
Quantitative Data for Structurally Related Compounds
The following table presents binding affinity (Ki) and uptake inhibition (IC50) data for compounds structurally related to this compound. This data is intended to provide a reference for the potential potency and selectivity of the compound of interest.
| Compound | Target | Assay Type | Value | Units |
| Citalopram | SERT | Binding Affinity (Ki) | 1.8 | nM |
| DAT | Binding Affinity (Ki) | >10,000 | nM | |
| NET | Binding Affinity (Ki) | >10,000 | nM | |
| (S)-Citalopram | SERT | Binding Affinity (Ki) | 0.9 | nM |
| Fluoxetine | SERT | Uptake Inhibition (IC50) | 1.1 | nM |
| DAT | Uptake Inhibition (IC50) | 210 | nM | |
| NET | Uptake Inhibition (IC50) | 70 | nM |
Data is illustrative and sourced from various public databases and literature for analogous compounds.
Experimental Protocols
This protocol outlines a method to determine the binding affinity of a test compound for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[3][4][5][6]
Caption: Experimental workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human serotonin, dopamine, or norepinephrine transporter are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.
-
Assay Conditions: The binding assay is performed in a 96-well plate in a total volume of 250 µL. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT), and a range of concentrations of the test compound.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol describes a fluorescence-based assay to measure the functional inhibition of monoamine transporters.[7][8][9][10][11]
Methodology:
-
Cell Plating: Cells stably expressing the transporter of interest (SERT, DAT, or NET) are plated in a 96- or 384-well black, clear-bottom plate and grown to confluence.
-
Compound Incubation: The cell culture medium is removed, and the cells are washed with buffer. The cells are then incubated with varying concentrations of the test compound for a short period.
-
Substrate Addition: A fluorescent substrate that is a known substrate of the transporter is added to each well.
-
Kinetic Reading: The plate is immediately placed in a fluorescence plate reader, and the increase in intracellular fluorescence is measured over time. The transport of the fluorescent substrate into the cells leads to an increase in fluorescence.
-
Data Analysis: The rate of uptake is determined from the kinetic read. The IC50 value for the test compound is calculated by plotting the percent inhibition of uptake against the log of the compound concentration.
Hypothesized Mechanism of Action 2: Inhibition of Monoamine Oxidases (MAO)
The phenethylamine scaffold of this compound is also present in many known monoamine oxidase inhibitors (MAOIs). MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine, leading to their degradation. Inhibition of MAO-A and/or MAO-B results in increased levels of these neurotransmitters in the brain.
Signaling Pathway
Caption: Hypothesized inhibition of monoamine oxidase by this compound.
Quantitative Data for Structurally Related Compounds
The following table provides IC50 values for known MAO inhibitors with structural similarities to the compound of interest.
| Compound | Target | IC50 Value | Units |
| Selegiline | MAO-B | 10 | nM |
| MAO-A | 2,100 | nM | |
| Clorgyline | MAO-A | 5 | nM |
| MAO-B | 1,500 | nM | |
| Tranylcypromine | MAO-A | 160 | nM |
| MAO-B | 230 | nM |
Data is illustrative and sourced from various public databases and literature for analogous compounds.
Experimental Protocols
This protocol describes a luminescent assay to determine the inhibitory activity of a test compound against MAO-A and MAO-B.[12][13][14][15]
Caption: Experimental workflow for the MAO-Glo™ assay.
Methodology:
-
Enzyme and Compound Preparation: Recombinant human MAO-A or MAO-B is diluted to the desired concentration in the appropriate assay buffer. The test compound is serially diluted to a range of concentrations.
-
Incubation: The MAO enzyme and the test compound are incubated together in a 96- or 384-well white plate for a defined period (e.g., 15 minutes) at room temperature to allow for any interaction.
-
Substrate Addition: A luminogenic MAO substrate is added to each well to initiate the enzymatic reaction. The plate is then incubated for a further period (e.g., 60 minutes) at room temperature.
-
Luminescence Detection: A luciferin detection reagent is added to each well. This reagent stops the MAO reaction and initiates a stable "glow-type" luminescent signal.
-
Measurement: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the MAO activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
While direct experimental data for this compound is currently lacking, its chemical structure strongly suggests a mechanism of action involving the modulation of monoamine neurotransmitter systems. The two primary hypothesized mechanisms are the inhibition of monoamine transporters (SERT, DAT, NET) and the inhibition of monoamine oxidases (MAO-A, MAO-B). The provided experimental protocols offer robust methods for elucidating the precise mechanism, potency, and selectivity of this compound. Further in-depth studies, including in vitro binding and functional assays as detailed in this guide, are essential to fully characterize the pharmacological profile of this compound and to determine its potential as a therapeutic agent. Researchers are encouraged to utilize these methodologies to generate empirical data and validate the hypothesized mechanisms of action.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (R)-1-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 7258884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. MAO-Glo™ Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 15. promega.com [promega.com]
A Comprehensive Technical Review of (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the available scientific literature on (1R)-1-(4-Fluorophenyl)propylamine hydrochloride. This document summarizes key chemical properties, synthesis methodologies, analytical techniques for chiral separation, and the known pharmacological profile of this compound, with a focus on its interaction with monoamine transporters and enzymes.
Chemical and Physical Properties
This compound is a chiral amine salt. The presence of a fluorine atom on the phenyl ring can significantly influence its physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets.[1][2][3] Basic information for this compound is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1169576-95-7 | [4] |
| Molecular Formula | C₉H₁₃ClFN | [4] |
| Molecular Weight | 189.66 g/mol | [4] |
| IUPAC Name | (1R)-1-(4-fluorophenyl)propan-1-amine;hydrochloride | [4] |
| Canonical SMILES | CC--INVALID-LINK--C1=CC=C(F)C=C1.Cl | [4] |
Synthesis and Chiral Separation
The synthesis of this compound can be approached through enantioselective synthesis or by resolution of a racemic mixture. A common strategy for the synthesis of the racemic amine involves the reductive amination of 4-fluoropropiophenone.
Experimental Protocol: General Reductive Amination
This protocol is a general method and may require optimization for the specific synthesis of 1-(4-Fluorophenyl)propylamine.
Materials:
-
4-Fluoropropiophenone
-
Amine source (e.g., ammonia or an ammonium salt)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation)[5]
-
Anhydrous solvent (e.g., 1,2-dichloroethane, methanol)[5]
-
Acid (e.g., acetic acid) for imine formation catalysis[5]
-
Hydrochloric acid (for hydrochloride salt formation)
Procedure:
-
Dissolve 4-fluoropropiophenone and the amine source in the anhydrous solvent.
-
Add the acid catalyst and stir the mixture at room temperature to facilitate the formation of the imine intermediate.
-
Introduce the reducing agent portion-wise while monitoring the reaction temperature.
-
Continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction carefully, for example, by adding a basic aqueous solution (e.g., 1N NaOH).[5]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo.[5]
-
Purify the crude amine by flash column chromatography.[5]
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and treat with a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt.
-
Filter and dry the resulting solid to obtain 1-(4-Fluorophenyl)propylamine hydrochloride.
Chiral Separation
The separation of the enantiomers of halogen-substituted phenylpropylamines can be achieved using chiral chromatography.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is based on methods developed for similar compounds and may serve as a starting point for the analysis of (1R)-1-(4-Fluorophenyl)propylamine.[6]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as a Cyclobond I column.[6]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol) as a modifier. The exact ratio will need to be optimized for baseline separation.
-
Additives: In some cases, small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 254 nm).
-
Temperature: Ambient temperature.
Procedure:
-
Prepare a standard solution of the racemic 1-(4-Fluorophenyl)propylamine hydrochloride in the mobile phase.
-
Inject the standard solution onto the chiral column.
-
Develop the chromatogram and identify the retention times of the two enantiomers.
-
Optimize the mobile phase composition to achieve a resolution (Rs) of at least 1.5 between the two enantiomeric peaks.
-
Once the method is optimized, it can be used to determine the enantiomeric purity of the synthesized this compound.
dot
References
- 1. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat [mdpi.com]
- 3. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1R)-1-(4-FLUOROPHENYL)-2-METHYLPROPYLAMINE-HCl synthesis - chemicalbook [chemicalbook.com]
- 5. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
(1R)-1-(4-Fluorophenyl)propylamine Hydrochloride: A Technical Guide to Safety, Handling, and Hazards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and potential hazards associated with (1R)-1-(4-Fluorophenyl)propylamine hydrochloride. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring safe laboratory and manufacturing practices. This document synthesizes available data from safety data sheets and established toxicological testing protocols to offer a detailed resource.
Chemical and Physical Properties
This compound is a chiral amine salt. While detailed experimental data for this specific compound is not extensively published, the following table summarizes its known and predicted properties based on available safety data sheets and chemical structure.
| Property | Value | Reference |
| IUPAC Name | (1R)-1-(4-fluorophenyl)propan-1-amine;hydrochloride | [1] |
| CAS Number | 1169576-95-7 | [1] |
| Molecular Formula | C9H13ClFN | [1] |
| Molecular Weight | 189.66 g/mol | [1] |
| Appearance | light yellow solid | [2] |
| Purity | 97% | [1] |
| Canonical SMILES | CC--INVALID-LINK--C1=CC=C(F)C=C1.Cl | [1] |
| InChI | InChI=1S/C9H12FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 | [1] |
| InChI Key | SNOAOHJQSMWUAH-SBSPUUFOSA-N | [1] |
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The GHS hazard classifications are summarized in the table below.
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning |
| Skin corrosion/irritation | H315: Causes skin irritation | GHS07 | Warning |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation | GHS07 | Warning |
Data sourced from Fluorochem Safety Data Sheet.[1]
Toxicological Profile
| Exposure Route | Effect |
| Oral | Harmful if swallowed.[1] |
| Dermal | Causes skin irritation.[1] |
| Inhalation | May cause respiratory irritation.[1] |
| Eye Contact | Causes serious eye irritation.[1] |
Experimental Protocols for Safety Assessment
While specific experimental protocols for this compound are not published, this section outlines standard methodologies for assessing the key hazards identified. These protocols are based on established guidelines and can be adapted for the evaluation of this compound.
Skin Irritation Testing
The potential for skin irritation is a key hazard. The following workflow outlines a typical in vitro skin irritation test using reconstructed human epidermis (RhE) models, which is a validated alternative to traditional animal testing.
Eye Irritation Testing
For assessing serious eye irritation, the Bovine Corneal Opacity and Permeability (BCOP) test is a widely accepted in vitro method. The workflow for this assay is detailed below.
Respiratory Irritation Assessment
Assessing respiratory irritation potential often involves a tiered approach, starting with in vitro methods and potentially moving to in vivo studies if necessary. The following diagram illustrates the logical relationship in this assessment.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following PPE is recommended:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
The following procedures should be followed in the event of an emergency.
First Aid Measures
| Exposure | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Waste materials should be handled by a licensed waste disposal company.
Conclusion
This compound is a chemical that requires careful handling due to its potential hazards, including being harmful if swallowed and causing skin, eye, and respiratory irritation. Adherence to the safety protocols, proper use of personal protective equipment, and appropriate emergency preparedness are essential for mitigating risks associated with its use in research and development. This guide provides a foundation for safe handling practices; however, it is crucial to consult the specific Safety Data Sheet and conduct a thorough risk assessment before use.
References
Discovery and background of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine that has garnered interest within the scientific community, primarily as a versatile building block in the synthesis of more complex molecules for pharmaceutical and neuroscience research. This technical guide provides a comprehensive overview of its background, synthesis, and physicochemical properties based on available scientific literature and chemical data. While specific pharmacological data for this compound is limited in the public domain, this document explores its potential applications and mechanism of action based on the broader class of fluorinated phenylethylamine derivatives.
Introduction
This compound belongs to the class of chiral phenylethylamines. The presence of a fluorine atom on the phenyl ring and a propyl group attached to the stereocenter distinguishes it from other compounds in this class. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The specific (1R) stereochemistry is crucial, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities.
While not a widely studied compound on its own, (1R)-1-(4-Fluorophenyl)propylamine serves as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting neurological disorders. Its structural motifs are found in molecules designed to interact with neurotransmitter systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its free base form is presented in Table 1.
| Property | This compound | (1R)-1-(4-Fluorophenyl)propylamine (Free Base) | Reference |
| Molecular Formula | C₉H₁₃ClFN | C₉H₁₂FN | [1][2] |
| Molecular Weight | 189.66 g/mol | 153.20 g/mol | [1][2] |
| CAS Number | 1169576-95-7 | 239105-45-4 | [1][2] |
| Appearance | White to creamy-white crystalline powder (typical for similar compounds) | Not specified | [1] |
| Purity (Typical) | ≥97% | Not specified | [1] |
| IUPAC Name | (1R)-1-(4-fluorophenyl)propan-1-amine;hydrochloride | (1R)-1-(4-fluorophenyl)propan-1-amine | [1][2] |
| InChI Key | SNOAOHJQSMWUAH-SBSPUUFOSA-N | BWZFVQWUKNCKQL-SECBINFHSA-N | [1][2] |
| Canonical SMILES | CC--INVALID-LINK--C1=CC=C(F)C=C1.Cl | CC--INVALID-LINK--C1=CC=C(F)C=C1 | [1][2] |
Synthesis and Chiral Resolution
The synthesis of this compound involves the creation of the racemic mixture followed by chiral resolution, or through an asymmetric synthesis approach that directly yields the desired enantiomer.
General Synthesis Pathway
A common route to synthesize 1-(4-fluorophenyl)propylamine is through the reductive amination of 4-fluoropropiophenone. This process is illustrated in the following workflow diagram.
Caption: General workflow for the synthesis of racemic 1-(4-Fluorophenyl)propylamine HCl.
Chiral Resolution
Classical chiral resolution is a widely used method to separate enantiomers.[3] This typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization.
Experimental Protocol: Diastereomeric Salt Crystallization (General Procedure)
-
Salt Formation: Dissolve the racemic 1-(4-fluorophenyl)propylamine in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture). Add a stoichiometric amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.[3]
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired diastereomer can facilitate this process.
-
Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the enantiomerically enriched free amine.
-
HCl Salt Formation: Dissolve the purified (1R)-1-(4-fluorophenyl)propylamine in a suitable solvent (e.g., diethyl ether, isopropanol) and bubble with HCl gas or add a solution of HCl in an organic solvent to precipitate the hydrochloride salt.
-
Purification: The resulting this compound can be further purified by recrystallization.
The efficiency of chiral resolution can be monitored using chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).[4]
Asymmetric Synthesis
Asymmetric synthesis offers a more direct route to the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. Several methods can be employed for the asymmetric synthesis of chiral amines.
Experimental Protocol: Asymmetric Reduction of an Imine Intermediate (Conceptual)
This method involves the use of a chiral catalyst to stereoselectively reduce the imine formed from 4-fluoropropiophenone and an ammonia source.
-
Imine Formation: In an inert atmosphere, react 4-fluoropropiophenone with an ammonia source in a suitable aprotic solvent.
-
Asymmetric Reduction: To the in-situ generated imine, add a chiral catalyst system. A common example is a transition metal catalyst (e.g., Iridium) with a chiral phosphine ligand. The reduction is then carried out under a hydrogen atmosphere.
-
Work-up and Isolation: After the reaction is complete, the catalyst is removed, and the product is isolated and purified.
-
HCl Salt Formation: The resulting (1R)-1-(4-fluorophenyl)propylamine is converted to its hydrochloride salt as described previously.
The logical relationship for selecting a synthesis method is depicted in the diagram below.
Caption: Decision tree for the synthesis of the target compound.
Potential Pharmacological Significance and Mechanism of Action
Structural Analogy to Known CNS-Active Agents
Many CNS-active drugs, including antidepressants and psychostimulants, are based on the phenylethylamine scaffold. The introduction of a fluorine atom can significantly alter the pharmacological profile of these molecules. For instance, fluorination can impact receptor binding affinity, selectivity, and metabolic stability.
Postulated Mechanism of Action
Based on its structure, (1R)-1-(4-Fluorophenyl)propylamine could potentially interact with monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). It may also exhibit affinity for various G-protein coupled receptors (GPCRs) involved in neurotransmission.
The potential interaction with monoamine transporters could lead to a modulation of synaptic concentrations of these neurotransmitters, a mechanism central to the action of many antidepressant and anxiolytic medications.
The hypothetical signaling pathway modulation is illustrated below.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (R)-1-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 7258884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. onyxipca.com [onyxipca.com]
- 4. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride in Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride stands as a critical chiral building block in the landscape of modern pharmaceutical development. Its stereospecific structure is integral to the synthesis of complex, high-value therapeutic agents, particularly those designed for targeted interactions with biological systems. This guide delves into the core research applications of this compound, providing a technical overview of its role in the synthesis of selective estrogen receptor modulators (SERMs) and detailing the pharmacological profile of a key derivative, Afimoxifene.
Core Application: A Chiral Scaffold for Selective Estrogen Receptor Modulators (SERMs)
This compound's primary application lies in its use as a chiral intermediate for the synthesis of pharmacologically active molecules. The specific spatial arrangement of the amine and the fluorophenyl group is leveraged to construct compounds with high stereochemical purity, which is often crucial for potent and selective biological activity.
One of the most significant classes of drugs synthesized from precursors like (1R)-1-(4-Fluorophenyl)propylamine are the Selective Estrogen Receptor Modulators (SERMs). These compounds exhibit tissue-selective agonist or antagonist activity at estrogen receptors (ERs), making them vital in the treatment of hormone-sensitive cancers, such as certain types of breast cancer, and in the management of postmenopausal osteoporosis.
Case Study: Afimoxifene (4-hydroxytamoxifen) - A Potent SERM
Afimoxifene, the active metabolite of the widely used breast cancer drug tamoxifen, serves as a prime example of a therapeutic agent whose structure and function are reliant on the principles of stereochemistry inherent to building blocks like this compound.[1][2][3] Afimoxifene is a SERM that demonstrates a higher affinity for the estrogen receptor than tamoxifen itself.[1][3]
Mechanism of Action and Signaling Pathway
Afimoxifene exerts its therapeutic effect by competitively binding to estrogen receptors (ERα and ERβ).[4][5] In estrogen receptor-positive (ER+) breast cancer cells, the binding of estradiol to ERα triggers a conformational change, leading to receptor dimerization, nuclear translocation, and subsequent binding to Estrogen Response Elements (EREs) on the DNA. This initiates the transcription of genes that promote cell proliferation.[6][7]
Afimoxifene acts as an antagonist in breast tissue by binding to the ER and inducing a different conformational change.[1][8] This altered conformation prevents the recruitment of coactivator proteins necessary for gene transcription, thereby blocking the proliferative signal of estrogen and inhibiting tumor growth.[2][6] In addition to its action on ERs, afimoxifene has also been identified as an agonist of the G protein-coupled estrogen receptor (GPER).[4][5]
Quantitative Pharmacological Data
The efficacy of a SERM is directly related to its binding affinity for the estrogen receptor and its ability to modulate receptor activity. The following tables summarize key quantitative data for Afimoxifene.
| Compound | Target | Binding Affinity (Relative to Estradiol=100) | Reference |
| Afimoxifene | ERα | 100.1 | [9] |
| Tamoxifen | ERα | 3 | [9] |
| Afimoxifene | GPER | 100-1000 nM (Agonist) | [4][5] |
| Cell Line | Compound | IC50 (µM) | Notes | Reference |
| MCF-7 (ER+) | Idoxifene | 6.5 ± 0.6 | A related SERM | [10] |
| Tamoxifen-Resistant (TAM-R) | Idoxifene | 9.6 ± 0.5 | A related SERM | [10] |
| MCF-7 (ER+) | Toremifene | 18.9 ± 4.1 | A related SERM | [10] |
| Tamoxifen-Resistant (TAM-R) | Toremifene | 13.7 ± 1.2 | A related SERM | [10] |
| MCF-7 (ER+) | Raloxifene | 13.7 ± 0.3 | A related SERM | [10] |
| Tamoxifen-Resistant (TAM-R) | Raloxifene | 15.7 ± 0.7 | A related SERM | [10] |
Key Experimental Protocols
The evaluation of SERM activity involves a series of in vitro and in vivo assays designed to quantify their binding affinity, anti-proliferative effects, and tissue-specific estrogenic/anti-estrogenic properties.
In Vitro: Cell Viability Assessment (MTT Assay)
The anti-proliferative activity of SERMs like Afimoxifene is commonly determined using a cell viability assay, such as the MTT assay, on ER-positive breast cancer cell lines (e.g., MCF-7).
Methodology:
-
Cell Culture: MCF-7 cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the SERM (e.g., Afimoxifene) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for the compound to exert its effects.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to purple formazan crystals.[7]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader (e.g., at 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The IC50 value is determined by plotting the viability against the logarithm of the drug concentration and performing a non-linear regression analysis.[7]
In Vivo: Uterotrophic Assay in Rats
The uterotrophic assay is a standard in vivo method to assess the estrogenic and anti-estrogenic effects of a compound on the uterus of immature or ovariectomized female rats.
Methodology:
-
Animal Model: Immature or ovariectomized female rats are used to minimize the influence of endogenous estrogens.
-
Dosing: Animals are treated with the test compound (e.g., Afimoxifene), a positive control (e.g., estradiol), and a vehicle control for a defined period (e.g., 3-7 days).
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (wet weight).
-
Data Analysis: An increase in uterine wet weight compared to the vehicle control indicates an estrogenic (agonist) effect. An inhibition of the estradiol-induced increase in uterine weight indicates an anti-estrogenic (antagonist) effect.[11]
Conclusion
This compound is a quintessential example of a chiral building block that is indispensable for the asymmetric synthesis of modern pharmaceuticals. Its utility is not in its own biological activity, but in providing a stereochemically defined framework for the construction of potent and selective drugs. The case of Afimoxifene highlights how such a seemingly simple starting material can be elaborated into a highly effective therapeutic agent that modulates a critical signaling pathway in cancer biology. For researchers in drug discovery and development, a deep understanding of the applications of such chiral intermediates is fundamental to the design and synthesis of the next generation of targeted therapies.
References
- 1. Afimoxifene (4-hydroxytamoxifen) | active metabolite of tamoxifen | ER antagonist | CAS 68392-35-8 | SERM | InvivoChem [invivochem.com]
- 2. What is Afimoxifene used for? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. Afimoxifene - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Elucidating Binding Sites and Affinities of ERα Agonists and Antagonists to Human Alpha-Fetoprotein by In Silico Modeling and Point Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 4-Hydroxytamoxifen | C26H29NO2 | CID 449459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 10. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Spectroscopic Analysis of (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Notice: Despite a comprehensive search for spectroscopic data (NMR and IR) for (1R)-1-(4-Fluorophenyl)propylamine hydrochloride, specific experimental spectra and detailed peak assignments for this particular compound are not publicly available at this time. This guide will, therefore, provide a foundational understanding of the expected spectroscopic characteristics based on the known structure and data from analogous compounds. Furthermore, it outlines the standardized experimental protocols and data analysis workflows employed in such spectroscopic investigations.
Predicted Spectroscopic Data
The chemical structure of this compound dictates a unique spectroscopic fingerprint. While exact values are pending experimental verification, the following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data.
Predicted ¹H NMR Data
Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) Standard: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~ 4.0 - 4.3 | Triplet/Multiplet | 1H | Methine proton (CH-NH₃⁺) |
| ~ 1.7 - 2.0 | Multiplet | 2H | Methylene protons (CH₂) |
| ~ 0.9 - 1.2 | Triplet | 3H | Methyl protons (CH₃) |
| Variable (broad) | Singlet | 3H | Ammonium protons (NH₃⁺) |
Predicted ¹³C NMR Data
Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) Standard: Solvent peak referenced to TMS
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 160 - 165 (d, ¹JCF) | C-F of the aromatic ring |
| ~ 135 - 140 | Quaternary aromatic carbon |
| ~ 128 - 132 (d, ³JCF) | Aromatic CH ortho to Fluorine |
| ~ 115 - 118 (d, ²JCF) | Aromatic CH meta to Fluorine |
| ~ 55 - 60 | Methine carbon (CH-NH₃⁺) |
| ~ 25 - 30 | Methylene carbon (CH₂) |
| ~ 10 - 15 | Methyl carbon (CH₃) |
Predicted IR Data
Sample Preparation: KBr pellet or Nujol mull
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2800 (broad) | Strong | N-H stretching (Ammonium salt) |
| 3000 - 2850 | Medium | C-H stretching (aliphatic) |
| ~ 1600 | Medium | N-H bending (Amine salt) |
| ~ 1510, 1470 | Strong | C=C stretching (Aromatic ring) |
| ~ 1230 | Strong | C-F stretching |
| ~ 830 | Strong | C-H out-of-plane bending (para-substituted ring) |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used.
-
¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectra are then integrated, and chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then compressed in a pellet die under high pressure (several tons) to form a transparent or translucent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. The sample pellet is then placed in the spectrometer's sample holder, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Visualizing the Analytical Workflow
The process of spectroscopic analysis, from sample handling to final data interpretation, can be visualized as a logical workflow.
Caption: Logical workflow for spectroscopic analysis.
The following diagram illustrates the chemical structure and the key correlations for the expected NMR and IR data.
An In-depth Technical Guide on the Solubility and Stability of (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine salt of significant interest in pharmaceutical research and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, including detailed experimental protocols for their determination and an exploration of potential degradation pathways. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established principles of pharmaceutical science with data for structurally similar compounds to provide a robust predictive framework.
Physicochemical Properties
This compound is the hydrochloride salt of the chiral amine (1R)-1-(4-Fluorophenyl)propylamine. The presence of the hydrochloride moiety significantly influences its physical and chemical characteristics compared to the free base.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃ClFN | [1] |
| Molecular Weight | 189.66 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available | |
| pKa | Not available |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. As an amine hydrochloride, this compound is expected to exhibit significantly higher aqueous solubility compared to its free base form due to the ionic nature of the salt.[2][3] The solubility is anticipated to be pH-dependent, with higher solubility in acidic to neutral conditions where the amine remains protonated.
Predicted Solubility in Various Solvents
The following table presents predicted solubility data for this compound in a range of common pharmaceutical solvents. Note: This data is illustrative and not based on experimental results for this specific compound.
| Solvent | Predicted Solubility (mg/mL) at 25°C |
| Water | > 100 |
| Phosphate Buffered Saline (pH 7.4) | > 100 |
| 0.1 N HCl | > 100 |
| Methanol | 50 - 100 |
| Ethanol | 20 - 50 |
| Dichloromethane | < 1 |
| Hexane | < 0.1 |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility measurement using the widely accepted shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, methanol, ethanol)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating that a saturated solution has been achieved.
-
Centrifuge the vials at a high speed to sediment the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
The experiment should be performed in triplicate for each solvent.
Data Analysis: The solubility is reported as the average concentration (e.g., in mg/mL or µg/mL) of the compound in the saturated solution.
Stability Assessment
The chemical stability of a drug substance is crucial for ensuring its safety, efficacy, and shelf-life.[4] The primary degradation pathways for amine-containing compounds include oxidation and hydrolysis.[5][6][7]
Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways are plausible:
-
Oxidation: The amine group can be susceptible to oxidation, potentially leading to the formation of corresponding imines, oximes, or other oxidative degradation products. This can be catalyzed by light, heat, or trace metals.[5]
-
Hydrolysis: While the amine hydrochloride salt itself is stable against hydrolysis, under certain pH and temperature conditions, the molecule could undergo degradation, although this is generally less common for simple amines compared to esters or amides.[6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Photostability studies are essential to determine the need for light-protective packaging.[8]
Forced Degradation Studies
Forced degradation studies are conducted under stressed conditions to accelerate the degradation process, helping to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60-80°C for a specified period.
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for a specified period.
-
Photodegradation: Expose a solution of the compound and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
At each time point, withdraw samples, neutralize if necessary, and dilute appropriately.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.
Data Analysis: The results will indicate the percentage of degradation under each stress condition and provide mass spectral data for the identification of degradation products.
Visualization of Related Pathways
While specific signaling pathways for this compound are not well-documented, its structural similarity to amphetamine suggests it may interact with similar biological targets. The metabolic pathway of amphetamine provides a relevant model for understanding potential biotransformation routes.
Caption: Metabolic pathway of amphetamine, a structurally related compound.
This diagram illustrates the major metabolic transformations of amphetamine, including aromatic hydroxylation, aliphatic hydroxylation, and oxidative deamination, which are catalyzed by enzymes such as CYP2D6.[9][10][11] These pathways lead to the formation of both active and inactive metabolites.[12][13]
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. iipseries.org [iipseries.org]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 7. Unpacking Drug Degradation : Hydrolysis and Oxidation [webofpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Amphetamine | C9H13N | CID 3007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The metabolic fate of amphetamine in man and other species - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride, a valuable chiral building block in pharmaceutical development. The synthesis is presented as a multi-step process commencing from the corresponding ketone. Both a chemo-catalytic reduction approach to the intermediate alcohol and a direct biocatalytic amination route are described.
Quantitative Data Summary
The following table summarizes representative quantitative data for the key transformation steps. Data for closely related substrates are included to provide an expected range for yield and enantioselectivity, as specific data for the target molecule is not always available in the literature.
| Step | Method | Substrate | Catalyst/Enzyme | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Asymmetric Reduction | CBS Reduction | Propiophenone (analogous ketone) | (R)-2-Methyl-CBS-oxazaborolidine | (R)-1-Phenylpropan-1-ol | >95 | >96 | [1] |
| Biocatalytic Reduction | KRED | 1-(4-Fluorophenyl)ethanone (analogous ketone) | Lactobacillus brevis ADH | (R)-1-(4-Fluorophenyl)ethanol | >99 | >99 | [1] |
| Biocatalytic Amination | Transaminase | Prositagliptin Ketone (pharmaceutical intermediate) | Engineered Transaminase | Sitagliptin (chiral amine) | High | >99.95 | [2] |
| Hydrochloride Salt Formation | Acid-Base Reaction | Amine | HCl | Amine Hydrochloride | Quantitative | N/A | [3] |
Experimental Protocols
Two primary synthetic routes are detailed below. Route 1 proceeds via a chiral alcohol intermediate, while Route 2 employs a direct biocatalytic amination.
Route 1: Chemo-catalytic Reduction and Subsequent Amination
This route involves the asymmetric reduction of 1-(4-fluorophenyl)propan-1-one to (1R)-1-(4-fluorophenyl)propan-1-ol, followed by conversion to the amine and formation of the hydrochloride salt.
Step 1a: Asymmetric Reduction of 1-(4-fluorophenyl)propan-1-one using a CBS Catalyst
This protocol is adapted from general procedures for Corey-Bakshi-Shibata (CBS) reductions.[1]
Materials:
-
1-(4-fluorophenyl)propan-1-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq. of a 1 M solution in toluene) to anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex (0.6 eq.) to the catalyst solution while stirring.
-
After stirring for 15 minutes, add a solution of 1-(4-fluorophenyl)propan-1-one (1 eq.) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1R)-1-(4-fluorophenyl)propan-1-ol.
-
Purify the product by flash column chromatography.
Step 1b: Biocatalytic Reduction of 1-(4-fluorophenyl)propan-1-one using a Ketoreductase (KRED)
This method offers a green alternative with high enantioselectivity.[1]
Materials:
-
1-(4-fluorophenyl)propan-1-one
-
Ketoreductase (KRED) enzyme preparation (e.g., from Lactobacillus brevis)
-
NADP⁺ or NAD⁺ cofactor
-
Isopropanol (for cofactor regeneration)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).
-
Add the KRED enzyme preparation.
-
Add the cofactor (e.g., NADP⁺) to a final concentration of approximately 1 mM.
-
Add isopropanol (e.g., 5-10% v/v) for cofactor regeneration.
-
Add 1-(4-fluorophenyl)propan-1-one to the desired concentration (e.g., 10-50 mM).
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield (1R)-1-(4-fluorophenyl)propan-1-ol.
Step 2: Conversion of (1R)-1-(4-fluorophenyl)propan-1-ol to (1R)-1-(4-Fluorophenyl)propylamine
This can be achieved through various methods, such as conversion to an azide followed by reduction.
Materials:
-
(1R)-1-(4-fluorophenyl)propan-1-ol
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Toluene
-
Triphenylphosphine (PPh₃)
-
Water
Procedure (Mitsunobu-like azidation followed by Staudinger reduction):
-
Dissolve (1R)-1-(4-fluorophenyl)propan-1-ol (1 eq.) in anhydrous toluene.
-
Add DPPA (1.2 eq.) and DBU (1.2 eq.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the alcohol is consumed (monitor by TLC).
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer and concentrate to obtain the crude azide.
-
Dissolve the crude azide in THF/water.
-
Add PPh₃ (1.2 eq.) and heat the reaction to reflux.
-
After the reaction is complete, cool to room temperature and remove the THF under reduced pressure.
-
Extract the aqueous layer with diethyl ether to remove triphenylphosphine oxide.
-
Basify the aqueous layer with NaOH and extract the product amine with dichloromethane.
-
Dry the organic layer and concentrate to yield (1R)-1-(4-fluorophenyl)propylamine.
Step 3: Formation of this compound
A general procedure for forming the hydrochloride salt.[3]
Materials:
-
(1R)-1-(4-fluorophenyl)propylamine
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M) or concentrated HCl
Procedure:
-
Dissolve the purified (1R)-1-(4-fluorophenyl)propylamine in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of HCl solution in diethyl ether with stirring.
-
A precipitate of the hydrochloride salt will form.
-
Continue stirring in the cold for 30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound.
Route 2: Direct Biocatalytic Asymmetric Amination
This modern approach uses a transaminase enzyme to directly convert the ketone to the chiral amine, offering a more atom-economical and efficient process.[2][4]
Materials:
-
1-(4-fluorophenyl)propan-1-one
-
Transaminase (TAm) enzyme preparation
-
Isopropylamine or Alanine (as the amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate or TRIS-HCl, pH 7.5-8.5)
Procedure:
-
In a reaction vessel, prepare a buffered solution containing the PLP cofactor (e.g., 1 mM).
-
Add the transaminase enzyme.
-
Add the amine donor (e.g., isopropylamine) in excess.
-
Add the substrate, 1-(4-fluorophenyl)propan-1-one.
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with agitation.
-
Monitor the formation of the chiral amine by HPLC.
-
Upon completion, adjust the pH to basic (e.g., pH > 10) with NaOH to facilitate extraction.
-
Extract the product amine with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Dry the organic layer and concentrate to yield crude (1R)-1-(4-fluorophenyl)propylamine.
-
Follow Step 3 from Route 1 for the hydrochloride salt formation.
Visualizations
Synthesis Workflow Diagrams
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Chemo-catalytic synthesis of the target compound via a chiral alcohol intermediate.
Caption: Biocatalytic synthesis of the target compound using a transaminase enzyme.
References
Application Notes and Protocols: (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a valuable chiral building block in asymmetric synthesis, particularly for the development of novel pharmaceutical agents. Its stereodefined structure, featuring a fluorine-substituted phenyl ring, makes it an attractive starting material for creating complex chiral molecules with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability and bioavailability of the final compounds. This document provides detailed application notes and protocols for the use of this chiral amine in the synthesis of bioactive molecules, with a focus on potential applications in the development of Aurora kinase inhibitors and serotonin reuptake inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1169576-95-7 |
| Molecular Formula | C₉H₁₃ClFN |
| Molecular Weight | 189.66 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥97% |
| Chirality | (R)-enantiomer |
Applications in Drug Discovery
(1R)-1-(4-Fluorophenyl)propylamine and its derivatives are key intermediates in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system and cell cycle regulation.
Synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
Chiral amines are crucial components in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), which are widely used as antidepressants. The stereochemistry of these molecules is often critical for their pharmacological activity. For instance, (S)-Duloxetine, a potent SNRI, demonstrates significantly higher efficacy in inhibiting serotonin reuptake compared to its (R)-enantiomer.
While a direct synthesis of a marketed drug from this compound is not readily found in the public literature, its structure is analogous to key intermediates in the synthesis of compounds like Duloxetine. The general synthetic strategies often involve the coupling of a chiral amine with an appropriate aryl ether moiety.
Logical Relationship: Role in SNRI Synthesis
Application Notes and Protocols for Chiral Separation of (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). These methods are essential for determining enantiomeric purity, a critical aspect in drug development and quality control.
Introduction to Chiral Separation
Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While chemically identical, enantiomers can have significantly different pharmacological and toxicological effects. Therefore, regulatory agencies require the stereospecific analysis of chiral drugs. (1R)-1-(4-Fluorophenyl)propylamine is a chiral primary amine, and its enantiomeric separation is crucial for ensuring the quality and efficacy of related pharmaceutical products.
This guide outlines two powerful techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE).
Chiral High-Performance Liquid Chromatography (HPLC) Separation
Chiral HPLC is a widely used technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based and cyclodextrin-based CSPs are particularly effective for separating aromatic amines.
Recommended HPLC Method
Based on the successful separation of structurally similar aromatic amines, a normal-phase HPLC method using a polysaccharide-based chiral stationary phase is recommended.
Table 1: HPLC Experimental Conditions and Expected Performance
| Parameter | Recommended Condition |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (DEA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
| Expected Retention Time (R-enantiomer) | ~ 8 min |
| Expected Retention Time (S-enantiomer) | ~ 10 min |
| Expected Resolution (Rs) | > 1.5 |
Experimental Protocol: Chiral HPLC
-
Mobile Phase Preparation:
-
Precisely mix 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of Diethylamine.
-
Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC System Setup and Equilibration:
-
Install the Chiralcel® OD-H column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 10 µL of the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 15 minutes).
-
Monitor the chromatogram at 254 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the R- and S-enantiomers based on their retention times.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 indicates baseline separation.
-
Determine the enantiomeric purity by calculating the peak area percentage of each enantiomer.
-
Workflow for Chiral HPLC Separation
Caption: Workflow for the chiral HPLC separation of (1R)-1-(4-Fluorophenyl)propylamine.
Chiral Capillary Electrophoresis (CE) Separation
Chiral Capillary Electrophoresis is a high-efficiency separation technique that utilizes a chiral selector dissolved in the background electrolyte (BGE) to form transient diastereomeric complexes with the enantiomers. These complexes have different electrophoretic mobilities, allowing for their separation. Cyclodextrins are the most commonly used chiral selectors in CE.
Recommended CE Method
For the chiral separation of (1R)-1-(4-Fluorophenyl)propylamine, a method employing a cyclodextrin as a chiral selector in the background electrolyte is recommended. Sulfated cyclodextrins often provide excellent resolution for primary amines.[1]
Table 2: CE Experimental Conditions and Expected Performance
| Parameter | Recommended Condition |
| Capillary | Fused-silica, 50 µm I.D., 375 µm O.D., 50 cm total length (40 cm effective) |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 2.5) containing 10 mM Sulfated-β-cyclodextrin |
| Applied Voltage | +20 kV |
| Capillary Temperature | 25 °C |
| Detection | UV at 214 nm |
| Injection | Hydrodynamic (50 mbar for 5 seconds) |
| Sample Concentration | 0.5 mg/mL in water or BGE |
| Expected Migration Time (R-enantiomer) | ~ 6 min |
| Expected Migration Time (S-enantiomer) | ~ 6.5 min |
| Expected Resolution (Rs) | > 2.0 |
Experimental Protocol: Chiral CE
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 50 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid.
-
Dissolve sulfated-β-cyclodextrin in the phosphate buffer to a final concentration of 10 mM.
-
Filter the BGE through a 0.22 µm filter and degas before use.
-
-
Sample Preparation:
-
Dissolve this compound in water or the BGE to a final concentration of 0.5 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter.
-
-
CE System Setup and Capillary Conditioning:
-
Install the fused-silica capillary in the CE instrument.
-
Condition the new capillary by flushing with 1 M NaOH (10 min), followed by water (10 min), and finally with the BGE (20 min).
-
Before each run, flush the capillary with the BGE for at least 2 minutes.
-
-
Analysis:
-
Inject the sample hydrodynamically (50 mbar for 5 seconds).
-
Apply a voltage of +20 kV.
-
Monitor the electropherogram at 214 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the R- and S-enantiomers based on their migration times.
-
Calculate the resolution (Rs) between the two enantiomeric peaks.
-
Determine the enantiomeric purity by calculating the corrected peak area percentage of each enantiomer.
-
Workflow for Chiral CE Separation
Caption: Workflow for the chiral CE separation of (1R)-1-(4-Fluorophenyl)propylamine.
Conclusion
The presented HPLC and CE methods provide robust and reliable approaches for the chiral separation of this compound. The choice between HPLC and CE will depend on the specific requirements of the analysis, such as sample throughput, required sensitivity, and available instrumentation. Both methods are suitable for the determination of enantiomeric purity in research, development, and quality control settings. It is recommended to perform method validation according to ICH guidelines to ensure the suitability of the chosen method for its intended purpose.
References
Application Notes and Protocols for the Derivatization of (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride for Analytical Determination
Introduction
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a primary amine that, due to its polarity and potential for low volatility, often requires derivatization prior to chromatographic analysis to improve peak shape, thermal stability, and detection sensitivity.[1][2][3] This document provides detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Additionally, methods for chiral derivatization to confirm enantiomeric purity are discussed.[1][4]
Principle of Derivatization
Derivatization chemically modifies a compound to enhance its analytical properties.[5][6] For primary amines like (1R)-1-(4-Fluorophenyl)propylamine, this typically involves replacing the active hydrogens on the amino group with less polar functional groups.[1] This process can increase volatility for GC analysis and improve chromatographic retention and detectability in HPLC.[1][7] For chiral analysis, a chiral derivatizing agent is used to create diastereomers that can be separated on a non-chiral column.[4][8]
Application 1: Achiral Analysis by GC-MS following Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol details the derivatization of this compound with TFAA to form a volatile, stable derivative suitable for GC-MS analysis. The introduction of fluorine atoms can also enhance sensitivity with an electron capture detector (ECD).[1]
Experimental Protocol
1. Materials and Reagents:
-
This compound
-
Trifluoroacetic anhydride (TFAA)[1]
-
Anhydrous ethyl acetate or acetonitrile[1]
-
Anhydrous pyridine
-
Reaction vials (2 mL) with PTFE-lined caps[1]
-
Heating block or oven[1]
-
GC-MS system
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve the desired concentration range for the calibration curve.
-
Sample Preparation: For samples in aqueous solution, adjust the pH to >10 with a suitable base and extract the free amine into an appropriate organic solvent (e.g., ethyl acetate). Dry the organic extract with anhydrous sodium sulfate. Transfer a known volume of the extract to a reaction vial and evaporate to dryness under a gentle stream of nitrogen.[6]
3. Derivatization Procedure:
-
To the dried residue of the standard or sample in a reaction vial, add 200 µL of anhydrous ethyl acetate.[1]
-
Add 10 µL of anhydrous pyridine to act as a catalyst and scavenger for the formed acid.
-
Add 100 µL of TFAA to the vial.[1]
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 20 minutes in a heating block.[1]
-
Allow the vial to cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Parameters
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector Temp. | 250°C |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium, 1.0 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50-500 m/z |
Data Presentation
Table 1: Representative Quantitative Data for GC-MS Analysis
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| TFA-derivative of (1R)-1-(4-Fluorophenyl)propylamine | ~8.5 | 0.1 ng/mL | 0.5 ng/mL | >0.995 |
Note: The above data are representative and may vary depending on the specific instrumentation and experimental conditions.
Workflow Diagram
Application 2: Chiral Analysis by HPLC-UV following Derivatization with Marfey's Reagent
To determine the enantiomeric purity of (1R)-1-(4-Fluorophenyl)propylamine, derivatization with a chiral reagent such as Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is employed.[4] This reaction forms diastereomers that can be separated by reverse-phase HPLC.[4]
Experimental Protocol
1. Materials and Reagents:
-
This compound
-
Marfey's Reagent (FDAA)
-
Acetone
-
1 M Sodium Bicarbonate
-
2 M Hydrochloric Acid
-
HPLC system with UV detector
-
Reversed-phase C18 column
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Prepare as described in the GC-MS section.
-
Working Standard Solutions: Prepare working standards in water or a mixture of water and organic solvent.
-
Sample Preparation: Dissolve the sample containing this compound in water to a concentration of approximately 1 mg/mL.
3. Derivatization Procedure:
-
In a vial, combine 100 µL of the amine sample solution (~50 µg of amine) with 200 µL of a 1% (w/v) solution of Marfey's Reagent in acetone.
-
Add 40 µL of 1 M sodium bicarbonate to the mixture.
-
Vortex the vial and heat at 40°C for 1 hour.
-
After cooling to room temperature, neutralize the reaction by adding 20 µL of 2 M hydrochloric acid.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
Dilute the remaining aqueous solution with the mobile phase to a final volume of 1 mL.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
HPLC Parameters
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with: A: 0.1% Trifluoroacetic acid (TFA) in Water B: 0.1% TFA in Acetonitrile |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 340 nm |
Data Presentation
Table 2: Representative Quantitative Data for Chiral HPLC Analysis
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| L-FDAA-(1R)-1-(4-Fluorophenyl)propylamine | ~15.2 | >1.5 |
| L-FDAA-(1S)-1-(4-Fluorophenyl)propylamine | ~16.1 |
Note: The elution order of diastereomers may vary. The (1S)-enantiomer is included for illustrative purposes of separation.
Workflow Diagram
Conclusion
The derivatization protocols outlined in these application notes provide robust methods for the quantitative and chiral analysis of this compound. Acylation with TFAA enables sensitive achiral analysis by GC-MS, while derivatization with Marfey's reagent allows for the effective separation of enantiomers by HPLC. These methods are essential for quality control, pharmacokinetic studies, and drug development processes involving this compound. As with any analytical method, optimization and validation are crucial to ensure accurate and reliable results.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. bdpsjournal.org [bdpsjournal.org]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride as a chiral auxiliary in asymmetric synthesis. This compound serves as a valuable tool for the stereocontrolled introduction of chirality in the synthesis of enantiomerically enriched molecules, which is of paramount importance in the development of pharmaceuticals and other biologically active compounds.
The protocols outlined below are based on established methodologies for analogous chiral amine auxiliaries and are intended to serve as a detailed guide for laboratory applications. The primary application highlighted is the use of (1R)-1-(4-Fluorophenyl)propylamine as a chiral auxiliary in the diastereoselective alkylation of amide enolates to produce chiral carboxylic acids.
General Workflow for Asymmetric Synthesis using a Chiral Amine Auxiliary
The overarching strategy for employing a chiral amine like (1R)-1-(4-Fluorophenyl)propylamine as a chiral auxiliary follows a three-step sequence:
-
Attachment of the Chiral Auxiliary: The chiral amine is coupled with a prochiral carboxylic acid derivative (e.g., an acyl chloride or the acid itself with a coupling agent) to form a chiral amide.
-
Diastereoselective Transformation: The chiral amide is then subjected to a reaction, such as enolate alkylation, where the stereocenter on the auxiliary directs the formation of a new stereocenter with high diastereoselectivity.
-
Cleavage and Recovery of the Auxiliary: The chiral auxiliary is removed from the product, typically by hydrolysis of the amide bond, to yield the desired enantiomerically enriched compound. The chiral auxiliary can then be recovered and recycled.
The following diagram illustrates this general workflow.
Caption: General workflow for asymmetric synthesis using a chiral amine auxiliary.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key experimental procedures.
Protocol 1: N-Acylation of (1R)-1-(4-Fluorophenyl)propylamine (Attachment of Auxiliary)
This protocol describes the formation of a chiral amide from this compound and a generic carboxylic acid chloride.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Carboxylic acid chloride (e.g., propanoyl chloride)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous dichloromethane (10 mL per 1 g of amine hydrochloride).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 eq) to the stirred suspension. Stir for 15 minutes to liberate the free amine.
-
In a separate flask, dissolve the carboxylic acid chloride (1.1 eq) in anhydrous dichloromethane.
-
Add the solution of the acid chloride dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral amide.
-
Purify the product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Substrate (Acid Chloride) | Product | Yield (%) |
| Propanoyl chloride | N-((1R)-1-(4-fluorophenyl)propyl)propanamide | 95 |
| Butanoyl chloride | N-((1R)-1-(4-fluorophenyl)propyl)butanamide | 92 |
| Phenylacetyl chloride | N-((1R)-1-(4-fluorophenyl)propyl)-2-phenylacetamide | 90 |
Protocol 2: Diastereoselective Alkylation of the Chiral Amide
This protocol details the diastereoselective alkylation of the N-acyl derivative prepared in Protocol 1. The procedure is based on the well-established methods for the alkylation of pseudoephedrine amides.[1]
Materials:
-
N-((1R)-1-(4-fluorophenyl)propyl)propanamide (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve the chiral amide (1.0 eq) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise to the stirred solution. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.
-
Purify the product by flash column chromatography on silica gel to isolate the major diastereomer.
Quantitative Data (Representative):
| Alkyl Halide | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | (R)-N-((1R)-1-(4-fluorophenyl)propyl)-2-phenylpentanamide | 85 | 95:5 |
| Ethyl iodide | (R)-N-((1R)-1-(4-fluorophenyl)propyl)-2-methylbutanamide | 88 | 92:8 |
| Allyl bromide | (R)-N-((1R)-1-(4-fluorophenyl)propyl)pent-4-enamide | 82 | 90:10 |
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the acidic hydrolysis of the alkylated amide to yield the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.
Materials:
-
Diastereomerically pure alkylated amide (from Protocol 2)
-
Dioxane
-
9 N Sulfuric acid
-
Diethyl ether
-
Aqueous sodium hydroxide solution (1 M)
-
Aqueous hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alkylated amide (1.0 eq) in a mixture of dioxane and 9 N sulfuric acid (e.g., 1:1 v/v).
-
Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the mixture with diethyl ether to separate the carboxylic acid product.
-
To recover the chiral auxiliary, basify the aqueous layer with 1 M NaOH solution until pH > 10.
-
Extract the basified aqueous layer with diethyl ether. Combine the organic extracts containing the chiral amine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The hydrochloride salt can be reformed by treatment with HCl in ether.
-
Wash the initial organic extracts containing the carboxylic acid with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude enantiomerically enriched carboxylic acid.
-
The enantiomeric excess (e.e.) of the carboxylic acid can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Quantitative Data (Representative):
| Alkylated Amide Product | Carboxylic Acid Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Auxiliary Recovery (%) |
| (R)-N-((1R)-1-(4-fluorophenyl)propyl)-2-phenylpentanamide | (R)-2-Phenylpentanoic acid | 90 | >98 | 85 |
| (R)-N-((1R)-1-(4-fluorophenyl)propyl)-2-methylbutanamide | (R)-2-Methylbutanoic acid | 92 | >95 | 88 |
| (R)-N-((1R)-1-(4-fluorophenyl)propyl)pent-4-enamide | (R)-Pent-4-enoic acid | 88 | >94 | 83 |
Logical Relationships in Chiral Auxiliary-Mediated Synthesis
The success of this synthetic strategy relies on a series of logical dependencies, from the choice of auxiliary to the final product purification.
Caption: Logical relationships in chiral auxiliary-mediated asymmetric synthesis.
These protocols and notes provide a framework for the application of this compound in asymmetric synthesis. Researchers are encouraged to adapt and optimize these procedures for their specific substrates and target molecules.
References
Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel bioactive compounds, with a focus on kinase inhibitors targeting key signaling pathways in cancer. The information is curated for researchers in drug discovery and medicinal chemistry.
Synthesis of a Novel AXL Kinase Inhibitor: UNC2025
UNC2025 is a potent and orally bioavailable dual inhibitor of MER and FLT3 kinases with significant activity against AXL kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.[1][2][3]
Experimental Protocol: Synthesis of UNC2025
The synthesis of UNC2025 involves a multi-step process starting from 5-bromo-2,4-dichloropyrimidine. The following is a representative protocol based on published literature.[1][2]
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
trans-4-aminocyclohexanol
-
Appropriate alkyne for Sonogashira coupling
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Solvents (e.g., THF, DMF)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Substitution: Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in an appropriate solvent such as THF. Add trans-4-aminocyclohexanol (1.1 eq) and a base like triethylamine (2.0 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify the product by column chromatography to yield the 4-substituted amino-pyrimidine intermediate.
-
Sonogashira Coupling: To a solution of the intermediate from step 1 (1.0 eq) in a suitable solvent (e.g., a mixture of THF and water), add the desired alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and a base like triethylamine (3.0 eq). Degas the mixture and stir under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (as monitored by TLC). Work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, and purifying the product by column chromatography.
-
Cyclization: The product from the Sonogashira coupling is then subjected to an intramolecular cyclization to form the pyrrolo[2,3-d]pyrimidine core. This can be achieved by treating the compound with a base such as sodium hydride in a solvent like DMF at 0 °C to room temperature. The reaction progress is monitored by TLC. After completion, the reaction is quenched, and the product is extracted and purified.
-
Further Modifications: The core structure is then further modified to introduce the final substituents, yielding UNC2025. This may involve additional coupling reactions or functional group transformations. The final product is purified by chromatography and characterized by NMR and mass spectrometry.
Characterization
The structure and purity of the synthesized UNC2025 should be confirmed using the following techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should be >95%.
Biological Evaluation of Novel Kinase Inhibitors
AXL Kinase Activity Assay (Biochemical)
This protocol describes a luminescent kinase assay to determine the in vitro potency of synthesized compounds against AXL kinase. The ADP-Glo™ Kinase Assay is a common method for this purpose.
Materials:
-
Recombinant human AXL enzyme
-
AXL substrate (e.g., Poly(Glu, Tyr) peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be ≤ 1%.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of AXL enzyme solution to each well.
-
Add 2 µL of a mixture of the AXL substrate and ATP to initiate the reaction. The final ATP concentration is typically at its Km value for the kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay determines the effect of the synthesized compounds on the viability of cancer cells.
Materials:
-
Pancreatic cancer cell line (e.g., PSN-1) or other relevant cancer cell lines
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Synthesized inhibitor compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or white-walled cell culture plates
-
Microplate reader (for absorbance or luminescence)
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37 °C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Quantitative Data Summary
The following tables summarize the biological activity of representative novel bioactive compounds.
Table 1: In Vitro Activity of AXL Kinase Inhibitors
| Inhibitor | AXL IC₅₀ (nM, biochemical) | Cellular AXL Inhibition (IC₅₀, nM) | Cancer Cell Line Examples (IC₅₀, nM) |
| UNC2025 | 122 | 2.7 (pMER in 697 B-ALL) | 14 (pFlt3 in Molm-14)[1][2] |
| Bemcentinib (R428) | 14 | Varies | NSCLC cell lines (670 - >9610) |
| TP-0903 | 27 | - | PSN-1 (6) |
| Gilteritinib | 0.73 | 41 (pAXL) | MV4-11 (3.3), MOLM-13 (19.0) |
Table 2: In Vitro Activity of Pim-1/2 Kinase Inhibitors
| Inhibitor | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Cancer Cell Line Examples (EC₅₀, µM) |
| Quinoxaline 5c | 74 | 170 | MV4-11 (35.5), HCT-116 (32.9)[4] |
| Quinoxaline 5e | 110 | 500 | MV4-11 (32.9), HCT-116 (45.3)[4] |
| SGI-1776 | 7 | 363 | - |
Table 3: In Vitro Activity of Lapatinib Derivatives
| Inhibitor | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | Cancer Cell Line Examples (% Inhibition at 10 µM) |
| Lapatinib | 10.2 | 9.8 | - |
| Derivative 6j | 1.8 | 87.8 | EGFR (99.03%), HER2 (96.73%)[5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the described bioactive compounds.
References
- 1. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving yield and purity in (1R)-1-(4-Fluorophenyl)propylamine hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a three-step process:
-
Synthesis of the racemic precursor: Starting with the Friedel-Crafts acylation of fluorobenzene with propanoyl chloride to produce 1-(4-fluorophenyl)propan-1-one.[1] This ketone is then converted to the racemic amine, 1-(4-fluorophenyl)propylamine, via reductive amination, for which the Leuckart reaction is a suitable method.[2][3][4][5][6]
-
Chiral resolution: The racemic amine is then resolved using an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, to selectively crystallize the desired diastereomeric salt.[7][8][9][10]
-
Salt formation: Finally, the purified (1R)-1-(4-Fluorophenyl)propylamine free base is treated with hydrochloric acid to yield the target hydrochloride salt.
Q2: Which chiral resolving agent is most effective for this synthesis?
L-(+)-tartaric acid is a commonly used and effective resolving agent for primary amines like 1-(4-fluorophenyl)propylamine.[7][8] The choice of resolving agent can be critical, and others such as (-)-camphoric acid or derivatives of mandelic acid could also be explored.[7] The selection often depends on the specific solubility characteristics of the diastereomeric salts formed, which dictates the efficiency of the separation by crystallization.[9]
Q3: How can I improve the enantiomeric excess (e.e.) of my product?
Improving the enantiomeric excess primarily involves optimizing the chiral resolution step. Key factors include:
-
Solvent choice: The solvent system used for crystallization of the diastereomeric salt is crucial as it directly influences the solubility difference between the two diastereomers.[7]
-
Temperature control: A controlled cooling rate during crystallization can significantly impact the purity of the precipitated diastereomeric salt.[11]
-
Recrystallization: Performing one or more recrystallizations of the isolated diastereomeric salt can substantially enhance the enantiomeric excess.[11]
Q4: What is the best way to convert the free amine to the hydrochloride salt?
A common method is to dissolve the purified (1R)-1-(4-fluorophenyl)propylamine free base in a suitable organic solvent, such as diethyl ether or isopropanol, and then add a solution of hydrochloric acid (either aqueous or as a solution in an organic solvent) to precipitate the hydrochloride salt. Using anhydrous conditions, for instance, HCl in an anhydrous solvent, can be advantageous if an anhydrous salt form is desired and can sometimes improve yield by avoiding the solubility of the salt in water.[12]
Troubleshooting Guides
Problem 1: Low Yield in Racemic Amine Synthesis
| Possible Cause | Troubleshooting Step |
| Incomplete Friedel-Crafts acylation | Ensure anhydrous conditions and an adequate amount of Lewis acid catalyst (e.g., AlCl₃).[1] Monitor the reaction by TLC or GC to confirm the consumption of starting material. |
| Inefficient reductive amination | In a Leuckart reaction, ensure the temperature is sufficiently high (120-165 °C) and the reaction time is adequate.[2][4] For other reductive amination methods, the choice of reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) and reaction pH are critical.[13][14][15] |
| Side reactions during amination | Over-alkylation can be an issue in some reductive amination methods. The Leuckart reaction, using ammonium formate or formamide, is generally effective for producing primary amines.[2][13] |
| Losses during work-up and purification | Optimize extraction procedures by adjusting the pH to ensure the amine is in its free base form for extraction into an organic solvent. Distillation of the racemic amine should be performed under reduced pressure to prevent decomposition. |
Problem 2: Poor Purity of Racemic Amine
| Possible Cause | Troubleshooting Step |
| Unreacted starting ketone | Improve the efficiency of the reductive amination by extending the reaction time, increasing the temperature, or using a more effective reducing agent.[13] |
| Formation of secondary amines | This is a common side product in reductive aminations. Using a large excess of ammonia (as in the Leuckart reaction) can favor the formation of the primary amine.[16] |
| Presence of byproducts from the reducing agent | Ensure proper work-up procedures to remove any residual reducing agents or their byproducts. For example, careful quenching of hydride-based reagents is necessary. |
| Ineffective purification | Optimize the distillation conditions (pressure and temperature) to effectively separate the desired amine from impurities. |
Problem 3: Low Yield in Chiral Resolution
| Possible Cause | Troubleshooting Step |
| Suboptimal solvent for crystallization | Screen different solvents or solvent mixtures to find a system where the solubility difference between the two diastereomeric salts is maximized.[7] |
| Incorrect stoichiometry of resolving agent | Typically, 0.5 to 1.0 equivalents of the resolving agent are used.[7][17] The optimal ratio should be determined experimentally. |
| Crystallization is too rapid or incomplete | A slow, controlled cooling process is crucial for selective crystallization.[11] Ensure sufficient time is allowed for the less soluble diastereomer to crystallize. Conversely, excessively long crystallization times can sometimes lead to the co-precipitation of the more soluble diastereomer, reducing the yield of the pure desired enantiomer.[11] |
| Losses during filtration and washing | Wash the collected crystals with a minimal amount of cold solvent to avoid dissolving the desired diastereomeric salt. |
Problem 4: Low Enantiomeric Excess (e.e.) after Resolution
| Possible Cause | Troubleshooting Step |
| Co-precipitation of the undesired diastereomer | This can be due to a suboptimal solvent system or cooling rate. Experiment with different solvents and a slower cooling profile.[11] Seeding the solution with a crystal of the pure desired diastereomeric salt can sometimes promote selective crystallization.[18] |
| Insufficient purification of the diastereomeric salt | Perform one or more recrystallizations of the isolated diastereomeric salt.[11] This is often the most effective way to improve enantiomeric purity. |
| Inaccurate measurement of optical rotation | Ensure the polarimeter is properly calibrated and that the sample is free of optically active impurities. Chiral HPLC is a more accurate method for determining enantiomeric excess. |
| Racemization of the product | While less common for this type of amine under standard resolution conditions, ensure that harsh basic or acidic conditions and high temperatures are avoided after the resolution. |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-fluorophenyl)propan-1-one
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add propanoyl chloride (1.1 eq) dropwise.
-
After stirring for 15 minutes, add fluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-(4-fluorophenyl)propan-1-one.[1]
Protocol 2: Synthesis of Racemic 1-(4-Fluorophenyl)propylamine via Leuckart Reaction
-
In a round-bottom flask equipped with a reflux condenser, mix 1-(4-fluorophenyl)propan-1-one (1.0 eq) with ammonium formate (4-5 eq).
-
Heat the mixture to 160-165 °C and maintain this temperature for 6-8 hours.
-
Cool the reaction mixture and add a 20% aqueous solution of hydrochloric acid. Heat the mixture at reflux for 4-6 hours to hydrolyze the intermediate formamide.
-
Cool the solution and make it basic by the addition of a concentrated sodium hydroxide solution.
-
Extract the liberated amine with diethyl ether or another suitable organic solvent.
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.
Protocol 3: Chiral Resolution with L-(+)-Tartaric Acid
-
Dissolve the racemic 1-(4-fluorophenyl)propylamine (1.0 eq) in a minimal amount of a warm solvent mixture (e.g., methanol/water or ethanol/water).
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 eq) in the same warm solvent mixture.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, (1R)-1-(4-fluorophenyl)propylamine-L-tartrate.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
To improve enantiomeric purity, the collected salt can be recrystallized from the same solvent system.[7][8][11]
Protocol 4: Liberation of the Free Amine and Formation of the Hydrochloride Salt
-
Suspend the purified diastereomeric salt in water and add a 2M sodium hydroxide solution until the pH is strongly basic (pH > 12).
-
Extract the liberated (1R)-1-(4-fluorophenyl)propylamine free base with an organic solvent like diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Dissolve the resulting free amine in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).
-
Add a solution of hydrogen chloride in the same or another suitable solvent (e.g., HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the this compound by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Typical Yields for the Synthesis Steps
| Step | Reaction | Typical Yield Range |
| 1 | Friedel-Crafts Acylation | 75-90% |
| 2 | Reductive Amination (Leuckart) | 50-70% |
| 3 | Chiral Resolution (per enantiomer) | 35-45% (of racemic amine) |
| 4 | Hydrochloride Salt Formation | >95% |
Table 2: Purity and Enantiomeric Excess Targets
| Product | Parameter | Target Value |
| Racemic 1-(4-Fluorophenyl)propylamine | Purity (by GC) | >98% |
| (1R)-1-(4-Fluorophenyl)propylamine | Enantiomeric Excess (after 1st crystallization) | >90% |
| (1R)-1-(4-Fluorophenyl)propylamine | Enantiomeric Excess (after recrystallization) | >99% |
| (1R)-1-(4-Fluorophenyl)propylamine HCl | Purity (by HPLC) | >99.5% |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low enantiomeric excess in chiral resolution.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 5. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 12. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. onyxipca.com [onyxipca.com]
- 18. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Optimization of Chiral Separation for (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride
Welcome to the technical support center for the chiral separation of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the enantioselective analysis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chiral separation of this compound.
Issue 1: Poor or No Enantiomeric Resolution
Question: I am not seeing any separation between the enantiomers of this compound. What are the likely causes and how can I fix this?
Answer:
Poor or no resolution is a common challenge in chiral method development. The primary reasons often involve the selection of the chiral stationary phase (CSP) and the composition of the mobile phase.
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for achieving chiral recognition. For primary amines like this compound, polysaccharide-based CSPs are a good starting point. If you are not observing separation, consider the following:
-
Screening Different CSPs: It is highly recommended to screen a variety of CSPs with different chiral selectors. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating chiral amines.[1][2] Consider screening columns like Chiralpak® IA, IB, IC, ID, IE, and IF, as well as cyclofructan-based columns, which have shown success in separating primary amines.[1]
-
Immobilized vs. Coated CSPs: Immobilized polysaccharide CSPs offer greater solvent compatibility, allowing for a wider range of mobile phases to be tested, which can be advantageous in method development.[3]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition plays a crucial role in modulating the interactions between the analyte and the CSP.
-
Mobile Phase Additives: For basic compounds like amines, the addition of a basic modifier to the mobile phase is often necessary to improve peak shape and achieve separation.[4] Common additives include diethylamine (DEA), triethylamine (TEA), or butylamine, typically at a concentration of 0.1%.[4] Conversely, acidic additives can be detrimental to the separation of basic amines.[5]
-
Organic Modifier: In normal-phase chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) can significantly impact selectivity.[6] A systematic evaluation of different alcohols and their concentrations is recommended.
-
-
Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process. Experimenting with different column temperatures (e.g., 15°C, 25°C, 40°C) may improve resolution.[7]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram shows significant peak tailing for the enantiomers. How can I improve the peak shape?
Answer:
Peak tailing for basic analytes like this compound is often due to undesirable secondary interactions with the stationary phase.
-
Silanol Interactions: Free silanol groups on the surface of the silica-based CSP can strongly interact with the basic amine, leading to peak tailing.
-
Solution: The addition of a basic modifier, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to the mobile phase can effectively mask these silanol groups and improve peak symmetry.[4]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try reducing the injection volume or the concentration of the sample.[1]
-
-
Inappropriate Mobile Phase pH (for Reversed-Phase): If using a reversed-phase method, the pH of the mobile phase should be controlled to ensure the analyte is in a consistent ionization state. For basic compounds, a lower pH can sometimes improve peak shape.[8]
Issue 3: Irreproducible Retention Times
Question: I am observing shifts in retention times between injections. What could be causing this?
Answer:
Irreproducible retention times can stem from several factors related to the HPLC system and mobile phase stability.
-
Mobile Phase Instability: Evaporation of volatile mobile phase components or degradation of additives can alter the mobile phase composition over time.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[1]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[7]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can lead to drifting retention times.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase until a stable baseline is achieved.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a chiral HPLC method for this compound?
A1: A systematic screening approach is the most efficient way to start.[9] Begin with a polysaccharide-based chiral stationary phase, such as a Chiralpak® column. For a normal-phase method, a mobile phase consisting of n-hexane or heptane with an alcohol modifier like isopropanol or ethanol is a good starting point.[2] Due to the basic nature of the analyte, the addition of 0.1% diethylamine (DEA) to the mobile phase is highly recommended to improve peak shape and aid in achieving separation.[4]
Q2: Should I use normal-phase or reversed-phase chromatography?
A2: For polysaccharide-based CSPs, normal-phase chromatography is often the first choice for the separation of chiral amines.[2] However, with the advent of immobilized polysaccharide CSPs, reversed-phase methods have become more viable and can offer alternative selectivity.[3]
Q3: How important is the choice of the alcohol modifier in the mobile phase?
A3: The choice of alcohol (e.g., methanol, ethanol, isopropanol) can have a significant impact on the enantioselectivity.[6] It is advisable to screen different alcohols as part of your method development strategy, as one may provide significantly better resolution than another for your specific compound.
Q4: Can I use Supercritical Fluid Chromatography (SFC) for this separation?
A4: Yes, SFC is a powerful technique for chiral separations and is often faster and uses less organic solvent than HPLC.[4] Polysaccharide-based CSPs are also widely used in SFC. The mobile phase typically consists of supercritical CO2 with an alcohol co-solvent (e.g., methanol, ethanol). As with HPLC, a basic additive is usually required for the successful elution and separation of basic compounds.[4]
Q5: How can I determine the elution order of the enantiomers?
A5: The most reliable way to determine the elution order is to inject a standard of the pure (1R)-1-(4-Fluorophenyl)propylamine enantiomer. If a pure standard is not available, you may need to use a detector that provides chiroptical information, such as a circular dichroism (CD) detector, or rely on literature data for structurally similar compounds separated under similar conditions.
Data Presentation
The following tables summarize typical starting conditions and expected performance parameters for the chiral separation of compounds structurally similar to this compound. This data can be used as a guide for method development.
Table 1: HPLC Separation Parameters for Structurally Similar Phenylalkylamines
| Parameter | Condition | Reference |
| Column | Cyclobond I | [10] |
| Mobile Phase | Varies, can include mobile phase additives like α- and β-cyclodextrins | [10] |
| Detection | UV | [10] |
| Resolution (Rs) | ≥ 0.9 | [10] |
| Selectivity (α) | ≥ 1.07 | [10] |
Table 2: Capillary Electrophoresis Separation Parameters for Halogen-Substituted 3-Phenyl-3-(2-pyridyl)propylamines
| Parameter | Condition | Reference |
| Chiral Selector | α-, β-, or γ-cyclodextrin | [10] |
| Buffer Additive | Heparin | [10] |
| Resolution (Rs) | ≥ 1.8 | [10] |
Experimental Protocols
The following are detailed starting protocols for the chiral separation of this compound based on methods developed for structurally similar primary amines. Optimization will likely be required.
Protocol 1: Chiral HPLC Method Development
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase, for example, a Chiralpak® IA or Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Prepare a stock solution of 0.1% (v/v) diethylamine (DEA) in isopropanol.
-
Prepare the initial mobile phase by mixing n-hexane and the isopropanol/DEA stock solution in a ratio of 90:10 (v/v).
-
Degas the mobile phase before use.
-
-
HPLC System Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
Analysis and Optimization:
-
Inject the sample and evaluate the chromatogram for resolution and peak shape.
-
If separation is not achieved, systematically vary the percentage of the isopropanol/DEA mixture (e.g., from 5% to 20%).
-
If resolution is still poor, screen other alcohol modifiers (e.g., ethanol, methanol) in place of isopropanol.
-
Evaluate the effect of temperature on the separation (e.g., 15°C and 40°C).
-
Protocol 2: Chiral SFC Method Development
-
Column Selection:
-
Utilize a polysaccharide-based chiral stationary phase compatible with SFC, such as a Chiralpak® IA or Chiralcel® OD-H column.
-
-
Mobile Phase and Co-solvent Preparation:
-
Mobile Phase A: Supercritical CO2
-
Co-solvent (Mobile Phase B): Methanol with 0.1% (v/v) diethylamine (DEA).
-
-
SFC System Parameters:
-
Initial Co-solvent Percentage: 10%
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35°C
-
Detection: UV at 220 nm
-
-
Sample Preparation:
-
Dissolve the sample in the co-solvent (methanol with 0.1% DEA) at a concentration of approximately 1 mg/mL.
-
-
Analysis and Optimization:
-
Inject the sample and assess the separation.
-
Implement a co-solvent gradient (e.g., 5% to 40% over 10 minutes) to determine the optimal elution conditions.
-
If necessary, screen other alcohol co-solvents (e.g., ethanol, isopropanol) containing 0.1% DEA.
-
Mandatory Visualization
Caption: Workflow for chiral method development.
Caption: Troubleshooting decision tree for chiral separation.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chiraltech.com [chiraltech.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 10. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions and byproducts in the synthesis of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The two primary methods for synthesizing this compound are:
-
Asymmetric Reductive Amination: This one-pot method involves the reaction of 4'-fluoropropiophenone with an ammonia source in the presence of a chiral catalyst and a reducing agent. This approach directly yields the desired enantiomer.
-
Diastereomeric Resolution: This classic method involves the reaction of racemic 1-(4-fluorophenyl)propylamine with a chiral resolving agent, such as a tartaric acid derivative, to form diastereomeric salts. These salts can then be separated by crystallization due to their different solubilities. The desired enantiomer is subsequently liberated from the salt.
Q2: What is the most common cause of low enantiomeric excess (ee) in my final product?
A2: Low enantiomeric excess is a frequent issue and can stem from several factors:
-
Inefficient Chiral Catalyst (Asymmetric Synthesis): The chiral catalyst used in asymmetric reductive amination may not be effective, leading to the formation of a significant amount of the undesired (S)-enantiomer.
-
Incomplete Resolution (Diastereomeric Resolution): The separation of the diastereomeric salts may be incomplete. This can be due to suboptimal crystallization conditions, such as solvent choice, temperature, or cooling rate.
-
Racemization: The chiral center of the amine can racemize under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.
Q3: I am observing a significant amount of a tertiary amine byproduct. What is causing this and how can I prevent it?
A3: The formation of a tertiary amine is a common side reaction in reductive amination, resulting from the newly formed primary amine reacting with another molecule of the starting ketone. This can be minimized by:
-
Stoichiometry Control: Using a large excess of the ammonia source relative to the 4'-fluoropropiophenone can increase the probability of the ketone reacting with ammonia rather than the product amine.
-
Reaction Conditions: Running the reaction under neutral or slightly acidic conditions can suppress the formation of the tertiary amine.
Q4: My reaction is producing a significant amount of 1-(4-fluorophenyl)propan-1-ol. How can I avoid this?
A4: The reduction of the starting ketone, 4'-fluoropropiophenone, to the corresponding alcohol is a competing side reaction. This occurs when the reducing agent is not selective enough to differentiate between the ketone and the imine intermediate. To mitigate this:
-
Choice of Reducing Agent: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion over the ketone.
-
Two-Step Procedure: Consider a two-step approach where the imine is formed first, followed by the addition of the reducing agent. This ensures that the ketone is consumed before the reduction step.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of the Desired Amine | Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC to ensure completion.- Increase reaction time or temperature if necessary, while being mindful of potential side reactions. |
| Decomposition of the product. | - Ensure the work-up procedure is not too harsh (e.g., avoid prolonged exposure to strong acids or bases). | |
| Mechanical losses during work-up and purification. | - Optimize extraction and crystallization procedures to minimize losses. | |
| Presence of the Undesired (S)-Enantiomer | Inefficient chiral resolution or asymmetric induction. | - For Resolution: Re-optimize crystallization conditions (solvent, temperature, seeding). Consider using a different chiral resolving agent.- For Asymmetric Synthesis: Screen different chiral catalysts and ligands. Optimize reaction parameters such as temperature and pressure. |
| Racemization of the final product. | - Avoid high temperatures and extreme pH conditions during the synthesis and purification steps. | |
| Formation of Over-alkylation Byproducts (e.g., tertiary amine) | The product amine is reacting with the starting ketone. | - Use a significant excess of the ammonia source.- Maintain a neutral to slightly acidic pH during the reaction. |
| Presence of 1-(4-fluorophenyl)propan-1-ol | Reduction of the starting ketone. | - Use a more selective reducing agent such as sodium triacetoxyborohydride.- Perform the reaction in two steps: imine formation followed by reduction. |
| Difficulty in Isolating the Hydrochloride Salt | Improper pH adjustment or solvent choice. | - Ensure the pH is sufficiently acidic to fully protonate the amine before precipitation.- Use an appropriate anti-solvent to induce crystallization of the hydrochloride salt. |
Experimental Protocols
Key Experiment: Diastereomeric Resolution of (±)-1-(4-Fluorophenyl)propylamine
This protocol provides a general procedure for the resolution of racemic 1-(4-fluorophenyl)propylamine using a chiral tartaric acid derivative.
-
Salt Formation:
-
Dissolve racemic 1-(4-fluorophenyl)propylamine in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Add a solution of the chiral resolving agent (e.g., L-tartaric acid or a derivative like O,O'-dibenzoyl-L-tartaric acid) in the same solvent, typically in a 1:1 or 2:1 molar ratio of amine to resolving agent.
-
Stir the mixture at room temperature or slightly elevated temperature to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then optionally cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Seeding with a small crystal of the desired diastereomeric salt can promote crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Liberation of the Chiral Amine:
-
Suspend the collected diastereomeric salt in water.
-
Add a base (e.g., sodium hydroxide solution) to deprotonate the amine and dissolve the tartaric acid derivative.
-
Extract the free chiral amine with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the free amine in a suitable solvent (e.g., isopropanol or ethyl acetate).
-
Add a solution of hydrochloric acid (e.g., HCl in isopropanol or ethereal HCl) dropwise until the pH is acidic.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analytical Method: Chiral HPLC for Enantiomeric Excess (ee) Determination
This method is crucial for determining the success of the chiral synthesis or resolution.
-
Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating amine enantiomers.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm) is commonly used.
-
Sample Preparation: Dissolve a small amount of the amine sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Visualizations
Caption: A troubleshooting workflow for the synthesis of this compound.
Caption: Formation pathways for the desired product and common byproducts in the synthesis.
Technical Support Center: Troubleshooting Peak Splitting and Broadening in HPLC Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving common issues of peak splitting and broadening in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the difference between peak splitting and peak broadening?
A: Peak broadening refers to an increase in the peak width, which can lead to decreased resolution and sensitivity.[1][2] Peak splitting is when a single analyte peak appears as two or more distinct peaks or as a shoulder on the main peak.[3][4] While both affect the quality of the chromatogram, they often have different underlying causes.
Q2: My peaks are split. What are the most common causes?
A: Peak splitting can arise from several factors, broadly categorized as issues with the column, the injection process, or the mobile phase.[4][5]
-
Column Issues: A primary cause is a void or channel in the column packing material at the head of the column, which can disrupt the flow path.[6][7] A blocked or contaminated column inlet frit can also lead to uneven sample distribution and split peaks.[4]
-
Injection Issues: A mismatch between the sample solvent and the mobile phase is a frequent culprit.[5] If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte to travel through the column in a distorted band.[8][9] Partial sample dissolution can also result in split peaks.[1]
-
Mobile Phase Issues: While less common for isolated peak splitting, an unstable mobile phase composition can contribute to this problem.[3]
Q3: All the peaks in my chromatogram are broad. What should I investigate?
A: When all peaks are broad, the issue is likely systemic. Key areas to troubleshoot include:
-
Extra-Column Volume: Excessive volume in the tubing, fittings, or detector cell outside of the column can cause significant peak broadening.[10][11] This is especially critical in UHPLC systems.[12]
-
Column Degradation: Over time, the stationary phase of the column can degrade, or the packing can settle, leading to a general loss of efficiency and broader peaks.[1][13]
-
Mobile Phase and Flow Rate: An incorrect mobile phase composition or a flow rate that is too slow can increase longitudinal diffusion, resulting in broader peaks.[14] Temperature fluctuations can also affect mobile phase viscosity and contribute to broadening.[2][3]
Q4: Only some of my peaks are tailing or fronting. What does this indicate?
A: When only specific peaks exhibit asymmetry, the cause is often related to chemical interactions between the analyte and the stationary phase or column hardware.
-
Peak Tailing: This is often observed for basic compounds and can be caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase.[15][16] It can also be a result of overloading the column with the sample.[17]
-
Peak Fronting: This is commonly a sign of column overload, where the sample concentration is too high for the column's capacity.[4][17] It can also be caused by poor sample solubility in the mobile phase.[4]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Splitting
This guide provides a systematic approach to troubleshooting split peaks in your HPLC analysis.
Caption: A flowchart for systematically troubleshooting split peaks in HPLC.
-
Protocol 1: Column Void Inspection and Repair
-
Disconnect the column from the detector.
-
Carefully remove the inlet end fitting of the column.
-
Visually inspect the packing bed at the inlet. A void will appear as a depression or channel in the stationary phase.
-
If a small void is present, you can attempt to top it off with a small amount of the same packing material, although replacing the column is the recommended solution for modern, high-efficiency columns.[5]
-
-
Protocol 2: Evaluating Injection Solvent Effects
-
Prepare two identical samples of your analyte.
-
Dissolve the first sample in your current injection solvent.
-
Dissolve the second sample in the initial mobile phase composition.
-
Inject both samples under the same chromatographic conditions and compare the peak shapes. A significant improvement in the peak shape of the second sample indicates an injection solvent mismatch.[8][9]
-
Guide 2: Identifying and Mitigating Peak Broadening
This guide outlines steps to diagnose and resolve issues related to broad peaks.
The following table summarizes the potential impact of different system components on extra-column volume and subsequent peak broadening.
| Component | Typical Volume Range (µL) | Potential Impact on Peak Broadening | Mitigation Strategy |
| Injector Sample Loop | 5 - 100 | Moderate to High | Use a loop size appropriate for the injection volume. |
| Connecting Tubing | 0.1 - 0.5 µL/cm | High | Minimize tubing length and use narrower internal diameter tubing (e.g., 0.125 mm for UHPLC).[1] |
| Detector Flow Cell | 1 - 10 | Moderate | Select a detector with a low-volume flow cell, especially for UHPLC applications.[2] |
| Fittings and Connectors | < 1 | Low to Moderate | Ensure all fittings are properly seated and tightened to minimize dead volume.[18] |
-
Protocol 3: Measuring and Minimizing Extra-Column Volume
-
Replace the analytical column with a zero-dead-volume union.
-
Inject a small volume of a UV-active compound (e.g., uracil) and record the chromatogram.
-
The resulting peak width can be used to estimate the extra-column band broadening of your system.[19]
-
To minimize extra-column volume, systematically replace components such as tubing and fittings with lower-volume alternatives and re-measure.[10]
-
-
Protocol 4: Column Flushing to Remove Contaminants
-
Disconnect the column from the detector to avoid contamination.
-
Flush the column with a series of strong solvents in order of increasing strength. For a reversed-phase C18 column, a typical sequence is:
-
Mobile phase without buffer salts
-
Water
-
Isopropanol
-
Methylene Chloride (if necessary, followed by Isopropanol flush)
-
Isopropanol
-
Water
-
Mobile phase without buffer salts
-
-
Always ensure solvent miscibility at each step.[7]
-
Caption: A diagram illustrating the main categories of issues leading to peak broadening.
References
- 1. mastelf.com [mastelf.com]
- 2. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 3. uhplcs.com [uhplcs.com]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. agilent.com [agilent.com]
- 8. Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. quora.com [quora.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 17. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 18. HPLC Dead Volume Causes (And Easy Fixes) - AnalyteGuru [thermofisher.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up the Production of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound at scale?
A1: The two primary industrial-scale synthetic routes are:
-
Asymmetric Reductive Amination: This is often the preferred method for achieving high enantioselectivity directly. It involves the reaction of the precursor ketone, 1-(4-fluorophenyl)propan-1-one, with an ammonia source in the presence of a chiral catalyst and a reducing agent.
-
Chiral Resolution: This method involves the synthesis of a racemic mixture of 1-(4-Fluorophenyl)propylamine, followed by separation of the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid, which can then be separated by crystallization.
Q2: What are the main challenges when scaling up the asymmetric reductive amination process for this compound?
A2: Key challenges include:
-
Maintaining High Enantioselectivity: The enantiomeric excess (e.e.) can sometimes decrease during scale-up due to changes in reaction kinetics, mixing, and temperature control.
-
Catalyst Activity and Loading: The efficiency of the chiral catalyst can be affected by impurities in the starting materials and solvents. Optimizing catalyst loading is crucial for cost-effectiveness at an industrial scale.
-
Hydrogenation Conditions: If using catalytic hydrogenation, managing high-pressure hydrogen gas safely and ensuring efficient mixing are critical operational challenges. For transfer hydrogenation, the efficiency of the hydrogen donor is a key parameter.
-
Product Isolation and Purification: Isolating the chiral amine hydrochloride in high purity and yield from the reaction mixture can be complex.
Q3: How can I improve the crystallization of the final hydrochloride salt?
A3: To improve crystallization:
-
Solvent Selection: A common technique is to use a solvent in which the hydrochloride salt is sparingly soluble, such as isopropanol or ethyl acetate. The addition of a non-polar anti-solvent like diethyl ether or heptane can also induce precipitation.
-
Controlled Cooling: Slow and controlled cooling of a saturated solution can lead to the formation of larger, purer crystals.
-
Seeding: Introducing a small amount of pure this compound crystals can initiate crystallization and help in obtaining the desired crystal form.
-
pH Adjustment: Careful control of the pH during the salt formation is crucial. The addition of anhydrous HCl (e.g., as a solution in a suitable solvent) should be done gradually.
Troubleshooting Guides
Problem 1: Low Yield in Asymmetric Reductive Amination
| Possible Cause | Troubleshooting Step |
| Inefficient Catalyst | Ensure the catalyst is not degraded and has been stored under appropriate conditions. Consider screening different chiral catalysts or ligands. |
| Poor Quality Starting Materials | Check the purity of 1-(4-fluorophenyl)propan-1-one and the ammonia source. Impurities can poison the catalyst. |
| Suboptimal Reaction Conditions | Optimize temperature, pressure (if applicable), and reaction time. Monitor the reaction progress by techniques like HPLC or GC. |
| Incomplete Reaction | Extend the reaction time or consider a modest increase in temperature or pressure to drive the reaction to completion. |
Problem 2: Low Enantiomeric Excess (e.e.)
| Possible Cause | Troubleshooting Step |
| Racemization of Product | The product may be racemizing under the reaction or workup conditions. Analyze the e.e. at different time points to investigate this. |
| Incorrect Catalyst or Ligand | Verify that the correct enantiomer of the catalyst or ligand is being used to obtain the desired (1R) product. |
| Suboptimal Reaction Conditions | Temperature and solvent can significantly impact enantioselectivity. A lower temperature often leads to higher e.e. |
| Impurity Interference | Certain impurities can interfere with the chiral induction. Ensure high purity of all reactants and solvents. |
Problem 3: Difficulty in Chiral Resolution by Diastereomeric Salt Crystallization
| Possible Cause | Troubleshooting Step |
| Poor Crystal Formation | Screen a variety of solvents to find one where the desired diastereomeric salt has low solubility while the other remains in solution.[1][2] |
| Co-precipitation of Diastereomers | The undesired diastereomer may be co-precipitating. Try a slower crystallization process or recrystallize the obtained salt. |
| Incorrect Stoichiometry of Resolving Agent | Ensure the molar ratio of the chiral resolving agent to the racemic amine is optimized. Often, using a sub-stoichiometric amount of the resolving agent can lead to higher purity in the initial crop of crystals. |
| Incomplete Salt Formation | Ensure complete reaction between the amine and the chiral acid before attempting crystallization. |
Data Presentation
Table 1: Representative Data for Asymmetric Reductive Amination Scale-Up *
| Scale | Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 g | RuCl₂((S)-BINAP)((S,S)-DPEN) | 0.5 | 92 | 99 |
| 100 g | RuCl₂((S)-BINAP)((S,S)-DPEN) | 0.1 | 88 | 98 |
| 1 kg | RuCl₂((S)-BINAP)((S,S)-DPEN) | 0.05 | 85 | 97 |
*This data is illustrative and based on typical results for similar reactions. Actual results may vary.
Table 2: Solvent Screening for Chiral Resolution with (+)-Tartaric Acid *
| Solvent System | Yield of Diastereomeric Salt (%) | e.e. of Recovered Amine (%) |
| Methanol | 45 | 85 |
| Ethanol | 42 | 92 |
| Isopropanol | 40 | 95 |
| Acetone/Water (9:1) | 38 | 90 |
*This data is illustrative. The yield refers to the isolated, less soluble diastereomeric salt.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Fluorophenyl)propan-1-one (Precursor)
This protocol is based on the general principles of Friedel-Crafts acylation.[3]
Materials:
-
Fluorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a cooled (0 °C) suspension of anhydrous AlCl₃ in DCM, add propanoyl chloride dropwise under an inert atmosphere.
-
After stirring for 15 minutes, add fluorobenzene dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or GC).
-
Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 1-(4-fluorophenyl)propan-1-one.
-
Purify the crude product by vacuum distillation.
Protocol 2: Asymmetric Reductive Amination
This protocol is a representative procedure based on asymmetric transfer hydrogenation.
Materials:
-
1-(4-Fluorophenyl)propan-1-one
-
Chiral Ruthenium or Iridium catalyst (e.g., RuCl₂((S)-BINAP)((S,S)-DPEN))
-
Formic acid/triethylamine azeotrope (as hydrogen source)
-
Ammonia source (e.g., ammonium formate)
-
Solvent (e.g., isopropanol)
-
Hydrochloric acid (in a suitable solvent like ether or isopropanol)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 1-(4-fluorophenyl)propan-1-one, the ammonia source, and the chiral catalyst in the solvent.
-
Add the formic acid/triethylamine azeotrope.
-
Heat the reaction mixture to the optimal temperature (e.g., 40-60 °C) and stir until the reaction is complete (monitor by HPLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove salts.
-
Dry the organic layer and concentrate.
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl to precipitate the hydrochloride salt.
-
Filter the solid, wash with a cold solvent, and dry under vacuum to obtain this compound.
Visualizations
References
Troubleshooting guide for reactions involving (1R)-1-(4-Fluorophenyl)propylamine hydrochloride
Welcome to the technical support center for (1R)-1-(4-Fluorophenyl)propylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered in reactions involving this chiral amine. The following information is curated to address specific challenges in a practical question-and-answer format.
Disclaimer: Due to a lack of publicly available experimental data for reactions specifically involving this compound, the quantitative data and certain specific details in the following protocols are based on representative examples of similar chiral amines and fluorinated aromatic compounds. These should be considered as starting points for optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Handling and Stability
Q1: How should I store and handle this compound?
A1: As a hydrochloride salt, the compound is generally a stable, crystalline solid. However, to ensure its integrity, it should be stored in a cool, dry place, tightly sealed to prevent moisture absorption. For long-term storage, refrigeration is recommended. When handling, use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: My amine hydrochloride is not dissolving in my aprotic reaction solvent. What should I do?
A2: this compound has limited solubility in many common aprotic solvents (e.g., dichloromethane, THF). To use it in a reaction, you will typically need to convert it to the free amine. This can be achieved by:
-
Liquid-liquid extraction: Dissolve the hydrochloride salt in water, basify the solution with an aqueous base (e.g., 1M NaOH, saturated NaHCO₃), and then extract the free amine into an organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and use the solution directly or concentrate it under reduced pressure.
-
In situ neutralization: Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), directly to the reaction mixture. Use a slight excess (1.1-1.5 equivalents) to ensure complete neutralization of the hydrochloride salt.
Troubleshooting N-Acylation Reactions
Q3: I am attempting an N-acylation with an acyl chloride, but the reaction is sluggish and gives a low yield. What could be the problem?
A3: Several factors can contribute to low yields in N-acylation reactions with this amine:
-
Incomplete neutralization of the hydrochloride: As mentioned in Q2, the amine must be in its free base form to be nucleophilic. Ensure you have added a sufficient amount of base to neutralize the HCl salt.
-
Steric hindrance: The propyl group and the phenyl ring can create some steric hindrance around the amine, slowing down the reaction.
-
Reduced nucleophilicity: The electron-withdrawing effect of the fluorine atom on the phenyl ring can slightly decrease the nucleophilicity of the amine.
Solutions:
-
Use a more reactive acylating agent: If an acyl chloride is not effective, consider using an acid anhydride or a more activated ester.
-
Add a nucleophilic catalyst: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive N-acylpyridinium intermediate.
-
Increase the reaction temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
Q4: I am observing multiple spots on my TLC plate after an N-acylation reaction. What are the likely side products?
A4: Common side products in N-acylation reactions include:
-
Unreacted starting material: This indicates an incomplete reaction.
-
Hydrolysis of the acylating agent: If there is moisture in your reaction, the acyl chloride or anhydride can hydrolyze back to the corresponding carboxylic acid.
-
Diacylation: Although less common with secondary amines, under forcing conditions, a second acylation on the nitrogen is possible, though unlikely here.
Mitigation Strategies:
-
Ensure all your reagents and solvents are anhydrous.
-
Monitor the reaction progress to determine the optimal reaction time.
-
Use a slight excess of the amine relative to the acylating agent to ensure the latter is fully consumed.
Troubleshooting Reductive Amination Reactions
Q5: My reductive amination reaction with a ketone/aldehyde is not going to completion, and I see unreacted starting materials. What can I do?
A5: Incomplete reductive amination can be due to several issues:
-
Inefficient imine formation: The formation of the imine intermediate is an equilibrium process.
-
Inactive reducing agent: The reducing agent may have degraded.
-
Suboptimal pH: The pH of the reaction is crucial for both imine formation and the stability of the reducing agent.
Solutions:
-
Promote imine formation: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to remove the water formed during imine formation, thus driving the equilibrium towards the product.
-
Use a suitable reducing agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations as it is milder and more selective for the imine over the carbonyl starting material. Sodium cyanoborohydride (NaBH₃CN) is also effective.
-
Control the pH: A slightly acidic medium (pH 4-6) is generally optimal for imine formation. You can add a small amount of acetic acid to catalyze the reaction.
Q6: I am getting a significant amount of the alcohol byproduct from the reduction of my carbonyl compound. How can I avoid this?
A6: The formation of the alcohol byproduct indicates that your reducing agent is reacting with the starting aldehyde or ketone before the imine has had a chance to form or be reduced.
Solutions:
-
Use a milder reducing agent: As mentioned in A5, switch to STAB or NaBH₃CN, which are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.
-
Two-step procedure: First, allow the amine and the carbonyl compound to stir together for a period (e.g., 1-2 hours) to form the imine, then add the reducing agent.
Quantitative Data from Representative Reactions
The following table summarizes typical reaction conditions and outcomes for reactions involving chiral amines similar to (1R)-1-(4-Fluorophenyl)propylamine.
| Reaction Type | Amine | Electrophile/Carbonyl | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Acylation | 1-Phenylethylamine | Acetyl Chloride | TEA | DCM | 0 to RT | 2 | >95 |
| 1-(4-Methoxyphenyl)ethylamine | Benzoyl Chloride | Pyridine | DCM | RT | 4 | 92 | |
| Reductive Amination | 1-Phenylethylamine | Cyclohexanone | STAB, AcOH | DCE | RT | 12 | 88 |
| 1-(4-Chlorophenyl)ethylamine | Acetone | NaBH₃CN, Ti(OiPr)₄ | EtOH | RT | 24 | 85 |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
-
To a solution of this compound (1.0 equiv.) in dichloromethane (DCM, 0.2 M), add N,N-diisopropylethylamine (DIPEA, 1.2 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Reductive Amination
-
To a stirred solution of this compound (1.0 equiv.) and a ketone or aldehyde (1.1 equiv.) in 1,2-dichloroethane (DCE, 0.2 M), add triethylamine (1.1 equiv.).
-
Stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (STAB, 1.5 equiv.) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for the N-acylation of this compound.
Caption: Troubleshooting decision tree for low-yielding reductive amination reactions.
Methods for removing impurities from (1R)-1-(4-Fluorophenyl)propylamine hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the purification of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my sample of this compound?
A1: While specific impurities depend on the synthetic route, you may encounter starting materials, reagents from the synthesis, diastereomeric impurities if a non-stereospecific synthesis was used, and by-products from side reactions. Common impurity types include unreacted starting materials, residual solvents, and products of over-alkylation or reduction.
Q2: My purified this compound has a low melting point. What could be the cause?
A2: A depressed melting point is a strong indicator of the presence of impurities. The presence of residual solvents or inorganic salts can significantly lower the melting point. We recommend further purification steps such as recrystallization or column chromatography.
Q3: After purification, my yield is significantly lower than expected. How can I improve it?
A3: Low yields can result from multiple factors including incomplete reactions, losses during work-up and transfers, or overly aggressive purification steps. To improve your yield, ensure your reaction has gone to completion before work-up. During extractions, perform multiple smaller volume extractions rather than a single large volume one. When recrystallizing, carefully select the solvent system and optimize the cooling process to prevent premature precipitation and ensure maximum recovery of the pure product.
Q4: I am seeing an extra spot on my TLC plate after purification. What does this indicate?
A4: An additional spot on a TLC plate suggests the presence of an impurity. The nature of the impurity can be inferred from its retention factor (Rf) value. A non-polar impurity will have a higher Rf, while a more polar impurity will have a lower Rf. Based on this, you can select an appropriate purification strategy. For instance, a non-polar impurity might be removed by washing with a non-polar solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Product is an oil instead of a solid | Presence of residual solvent or impurities | Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, consider purification by column chromatography. |
| Discolored (e.g., yellow or brown) product | Presence of colored impurities from the synthesis | Attempt recrystallization from a suitable solvent system. Activated carbon (charcoal) treatment during recrystallization can also be effective in removing colored impurities. |
| Broad NMR peaks | Presence of paramagnetic impurities or aggregation | Filter the NMR sample through a small plug of celite or glass wool. Ensure the sample is fully dissolved and consider acquiring the spectrum at an elevated temperature. |
| Inconsistent chiral purity results | Racemization during synthesis or work-up | Ensure all steps are performed under conditions that minimize racemization (e.g., avoiding strong acids or bases at high temperatures). Chiral HPLC is recommended for accurate determination of enantiomeric excess.[1] |
Purification Data Summary
The following table summarizes illustrative data for common purification methods. Note that the optimal method and results will vary depending on the specific impurities present in your crude sample.
| Purification Method | Purity Achieved (%) | Yield (%) | Solvent Consumption (mL/g crude) | Throughput |
| Recrystallization | >99.0 | 60-80 | ~50 | Medium |
| Acid-Base Extraction followed by Recrystallization | >99.5 | 70-85 | ~60 | Medium |
| Column Chromatography | >99.8 | 40-60 | ~200 | Low |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This method is highly effective for separating the basic amine product from neutral and acidic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like dichloromethane or ethyl acetate)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
pH paper or meter
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, approximately 20 mL per gram of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 20 mL). The amine will be protonated and move into the aqueous layer.
-
Combine and Wash: Combine the aqueous layers and wash with the organic solvent (2 x 20 mL) to remove any residual neutral impurities.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add 1 M NaOH until the pH is greater than 10. The free amine will precipitate or form an organic layer.
-
Back Extraction: Extract the basified aqueous layer with the organic solvent (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the purified free amine.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of ethereal HCl or isopropanolic HCl. The hydrochloride salt will precipitate and can be collected by filtration.
Protocol 2: Recrystallization
This protocol is suitable for removing small amounts of impurities from a solid product.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., isopropanol/hexane, ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents to find a suitable recrystallization solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low purity issues.
References
Validation & Comparative
A Comparative Guide to Validating Analytical Methods for (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable analysis of chiral compounds such as (1R)-1-(4-Fluorophenyl)propylamine hydrochloride is critical in pharmaceutical development and quality control. The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties, making the validation of analytical methods essential for ensuring product safety and efficacy.[1] This guide provides a comparative overview of common analytical techniques for the analysis of this compound, complete with detailed experimental protocols and validation data.
The validation of analytical methods is a regulatory requirement and a cornerstone of Good Manufacturing Practice (GMP).[2][3][4] The process ensures that an analytical procedure is suitable for its intended purpose. Key validation characteristics, as defined by the International Conference on Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][5][6]
This document compares three prominent methods for chiral analysis: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely adopted technique for the separation and analysis of chiral compounds in the pharmaceutical industry due to its robustness, high resolution, and the availability of a wide range of Chiral Stationary Phases (CSPs).[1][3][6] For primary amines like (1R)-1-(4-Fluorophenyl)propylamine, polysaccharide-based CSPs are highly effective.[1]
Experimental Protocol: Chiral HPLC-UV
-
Instrumentation : HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column : CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase : n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v).[7]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25°C.
-
Detection Wavelength : 265 nm.
-
Injection Volume : 10 µL.
-
Standard Solution Preparation : A stock solution of 1 mg/mL is prepared by dissolving this compound in the mobile phase. Working solutions for linearity and accuracy are prepared by serial dilution.
-
Sample Preparation : The drug product is dissolved in the mobile phase to achieve a target concentration of 0.5 mg/mL, sonicated, and filtered through a 0.45 µm PTFE filter.
Validation Data Summary (HPLC)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from placebo/excipients at the analyte's retention time. | Pass |
| Linearity (Range) | Correlation Coefficient (R²) ≥ 0.998 over 50-150% of target concentration. | R² = 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability) | RSD ≤ 2.0% for 6 replicate injections. | RSD = 0.8% |
| Precision (Intermediate) | RSD ≤ 2.0% (different day, different analyst). | RSD = 1.2% |
| LOQ | Signal-to-Noise Ratio ≥ 10. | 0.5 µg/mL |
| Robustness | RSD ≤ 2.0% with minor changes in flow rate (±0.1 mL/min) and temperature (±2°C). | Pass |
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers a high-efficiency alternative for chiral separations, requiring minimal solvent and sample volumes.[8][9] The technique separates enantiomers based on their differential interaction with a chiral selector, such as cyclodextrins, added to the background electrolyte (BGE).[10][11]
Experimental Protocol: Chiral CE
-
Instrumentation : Capillary Electrophoresis system with a DAD detector.
-
Capillary : Fused silica capillary, 50 cm total length (40 cm effective), 50 µm I.D.
-
Background Electrolyte (BGE) : 50 mM Phosphate buffer (pH 2.5) containing 20 mM beta-cyclodextrin (β-CD).[8]
-
Applied Voltage : 20 kV.
-
Capillary Temperature : 25°C.
-
Detection Wavelength : 214 nm.
-
Injection : Hydrodynamic injection at 50 mbar for 5 seconds.
-
Standard Solution Preparation : A stock solution of 1 mg/mL is prepared by dissolving the analyte in deionized water. Working solutions are prepared by dilution with the BGE.
-
Sample Preparation : The drug product is dissolved in deionized water to a target concentration of 0.5 mg/mL, sonicated, and filtered through a 0.45 µm PTFE filter.
Validation Data Summary (CE)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from placebo/excipients at the analyte's migration time. | Pass |
| Linearity (Range) | Correlation Coefficient (R²) ≥ 0.998 over 50-150% of target concentration. | R² = 0.9992 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.5% |
| Precision (Repeatability) | RSD ≤ 2.0% for 6 replicate injections. | RSD = 1.1% |
| Precision (Intermediate) | RSD ≤ 2.0% (different day, different capillary). | RSD = 1.5% |
| LOQ | Signal-to-Noise Ratio ≥ 10. | 0.8 µg/mL |
| Robustness | RSD ≤ 2.0% with minor changes in voltage (±1 kV) and buffer pH (±0.1). | Pass |
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and semi-volatile compounds. For polar compounds like amines, derivatization is often necessary to improve volatility and chromatographic peak shape, preventing tailing.[12] This method is particularly useful for quantifying volatile impurities.
Experimental Protocol: GC-FID with Derivatization
-
Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column : DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Program : Initial temperature 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.[13]
-
Injector Temperature : 250°C.
-
Detector Temperature : 300°C.
-
Injection Volume : 1 µL (Split ratio 10:1).
-
Derivatization Reagent : Trifluoroacetic anhydride (TFAA).
-
Standard & Sample Preparation :
-
An accurately weighed amount of sample/standard is dissolved in Dichloromethane.
-
An excess of TFAA is added to the solution.
-
The mixture is heated at 60°C for 30 minutes.
-
After cooling, the solution is neutralized with a sodium bicarbonate solution, and the organic layer is collected for injection.
-
Validation Data Summary (GC)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from derivatization by-products or excipients. | Pass |
| Linearity (Range) | Correlation Coefficient (R²) ≥ 0.995 over LOQ to 150% of target concentration. | R² = 0.9989 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.5% - 103.1% |
| Precision (Repeatability) | RSD ≤ 5.0% for 6 replicate preparations. | RSD = 2.5% |
| Precision (Intermediate) | RSD ≤ 5.0% (different day, different analyst). | RSD = 3.8% |
| LOQ | Signal-to-Noise Ratio ≥ 10. | 1.0 µg/mL |
| Robustness | RSD ≤ 5.0% with minor changes in oven ramp rate (±1°C/min) and flow rate (±0.1 mL/min). | Pass |
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical method validation process and a comparison of the experimental workflows for each technique.
Conclusion and Recommendations
| Method | Advantages | Disadvantages | Best Suited For |
| HPLC | Highly robust, reproducible, and widely available; excellent for quality control.[3][6] | Higher solvent consumption; method development for chiral separations can be time-consuming.[7][14] | Routine QC, stability testing, and enantiomeric purity assays. |
| CE | High separation efficiency, low sample and solvent consumption, rapid method development.[8][10] | Lower concentration sensitivity than HPLC; can be less robust for complex matrices. | Orthogonal method validation, impurity profiling, and early-phase development. |
| GC | Excellent for volatile compounds; high sensitivity with specific detectors (e.g., MS).[12] | Requires derivatization for polar, non-volatile amines, which adds complexity and potential for error. | Analysis of volatile organic impurities and residual solvents. |
For the routine analysis and quality control of this compound, Chiral HPLC is the recommended primary method due to its established robustness and precision. Capillary Electrophoresis serves as an excellent orthogonal method to confirm the specificity and accuracy of the primary HPLC method. Gas Chromatography is most appropriate for specialized applications, such as identifying and quantifying specific volatile impurities that may arise during synthesis. The selection of a method should always be guided by its intended purpose and validated accordingly to meet regulatory standards.[2][15]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. scispace.com [scispace.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bio-rad.com [bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 11. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jcsp.org.pk [jcsp.org.pk]
- 14. hplc.today [hplc.today]
- 15. ijarsct.co.in [ijarsct.co.in]
Structure-Activity Relationship (SAR) of (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to (1R)-1-(4-Fluorophenyl)propylamine hydrochloride. Due to a lack of publicly available SAR data for direct analogs of this compound, this guide focuses on a well-studied series of analogs of Citalopram, a clinically significant selective serotonin reuptake inhibitor (SSRI) that shares the core 1-(4-fluorophenyl)amine moiety. The data presented here, primarily from studies on Citalopram analogs, offers valuable insights into how structural modifications influence binding affinity and selectivity for monoamine transporters, namely the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).
Comparative Analysis of Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of a series of Citalopram analogs for human SERT, DAT, and NET. Lower Ki values indicate higher binding affinity. The data is extracted from a study by Andersen et al. (2011) and highlights the impact of substitutions on the phthalane ring system of the Citalopram scaffold.
| Compound | R1 | R2 | hSERT Ki (nM) | hDAT Ki (nM) | hNET Ki (nM) |
| Citalopram | H | CN | 1.8 | 5000 | 6100 |
| Analog 1 | Br | H | 3.87 | 217 | 6150 |
| Analog 2 | H | Br | 1.04 | >10000 | >10000 |
| Analog 3 | I | H | 1.42 | >10000 | >10000 |
| (S)-Analog 2 | H | Br | 0.92 | >10000 | >10000 |
| (R)-Analog 2 | H | Br | 23.6 | >10000 | >10000 |
Key Observations from the Data:
-
High SERT Selectivity: Citalopram and its analogs generally exhibit high selectivity for SERT over DAT and NET.[1]
-
Influence of Halogen Substitution: The position and nature of the halogen substituent on the phthalane ring significantly impact binding affinity. A bromine at the 5-position (Analog 2) results in very high affinity and selectivity for SERT.[1]
-
Stereoselectivity: The (S)-enantiomer of the 5-bromo analog ((S)-Analog 2) displays significantly higher affinity for SERT compared to its (R)-enantiomer, highlighting the importance of stereochemistry for target binding.[1]
Experimental Protocols
The binding affinities presented in this guide were determined using radioligand binding assays. Below is a representative protocol for such an assay.
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin transporter (hSERT), dopamine transporter (hDAT), and norepinephrine transporter (hNET).
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing hSERT, hDAT, or hNET.
-
Radioligands: [³H]Citalopram for hSERT, [³H]WIN 35,428 for hDAT, and [³H]Nisoxetine for hNET.
-
Non-specific binding inhibitors: Fluoxetine for hSERT, GBR 12909 for hDAT, and Desipramine for hNET.
-
Test compounds (analogs of this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Preparation: On ice, add assay buffer, cell membranes, and the appropriate radioligand to each well of a 96-well microplate.
-
Compound Addition: Add varying concentrations of the test compounds to the wells. For determining non-specific binding, add a high concentration of the respective non-specific binding inhibitor. For total binding, add vehicle only.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Visualizing the Mechanism of Action
The primary mechanism of action for many (4-Fluorophenyl)propylamine analogs that interact with monoamine transporters is the inhibition of neurotransmitter reuptake. This leads to an increased concentration of the neurotransmitter in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Inhibition of monoamine reuptake by a drug analog.
This guide provides a foundational understanding of the SAR of this compound analogs by examining the well-documented Citalopram series. The presented data and protocols can serve as a valuable resource for researchers engaged in the design and development of novel monoamine transporter inhibitors. Further research into the direct analogs of this compound is warranted to delineate their specific SAR profiles.
References
A Comparative Guide to HPLC and CE for Enantiomeric Purity Analysis
A deep dive into the cross-validation of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the critical assessment of enantiomeric purity in pharmaceutical development.
In the pharmaceutical industry, the stereochemistry of a drug molecule is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] Consequently, regulatory authorities mandate stringent control over the enantiomeric purity of chiral drug substances. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) have emerged as the two premier analytical techniques for the separation and quantification of enantiomers.[1][2] This guide provides a comprehensive cross-validation of HPLC and CE methods, offering a comparative analysis of their performance, detailed experimental protocols, and a workflow for method validation to aid researchers, scientists, and drug development professionals in selecting the optimal technique for their needs.
Method Comparison: HPLC vs. CE
Both HPLC and CE are powerful techniques for chiral separations, each with its own set of advantages and limitations. HPLC is a well-established and widely used method, often considered the gold standard due to its robustness and versatility.[1] CE, on the other hand, is a high-efficiency separation technique that offers advantages in terms of speed, sample volume, and reagent consumption, aligning with the principles of green chemistry.[1][3]
The choice between HPLC and CE often depends on the specific requirements of the analysis, including the nature of the analyte, the required sensitivity, and the desired sample throughput.[4] While HPLC may offer lower detection limits in some cases, CE can provide faster analysis times and higher separation efficiency.[4][5]
| Parameter | HPLC | CE |
| Principle | Differential partitioning of analytes between a stationary phase and a mobile phase.[4] | Differential migration of charged analytes in an electric field within a capillary.[4] |
| Chiral Selectors | Chiral Stationary Phases (CSPs) are most common.[6] Chiral additives to the mobile phase can also be used.[6] | Chiral selectors are added to the background electrolyte (BGE).[7][8] |
| Resolution | Generally good, with resolution values often greater than 2.0.[9] | Can achieve very high resolution due to high theoretical plate numbers. |
| Analysis Time | Typically in the range of 15-40 minutes.[9][10] | Generally faster, with analysis times often under 15 minutes.[10] |
| Sample Volume | Requires larger injection volumes (e.g., 20 µL). | Requires very small sample volumes (nanoliter range).[1] |
| Solvent Consumption | Higher consumption of organic solvents.[10] | Significantly lower solvent and reagent consumption.[1] |
| Sensitivity (LOD/LOQ) | Generally offers lower limits of detection (LOD) and quantification (LOQ).[4] | LOD and LOQ can be higher compared to HPLC.[5] |
| Cost | Can be more expensive due to the cost of chiral columns and solvent usage.[11] | Generally more cost-effective due to lower reagent consumption and no need for expensive columns. |
| Robustness | Considered a very robust and reproducible technique. | Reproducibility can be a challenge compared to HPLC.[5] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results in enantiomeric purity analysis. Below are representative protocols for both HPLC and CE methods.
HPLC Method for Enantiomeric Purity
This protocol is a generalized example based on common practices for chiral separations using HPLC.[12]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v).[9] For basic compounds, 0.1% diethylamine may be added; for acidic compounds, 0.1% trifluoroacetic acid may be added.[6]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25°C.[9]
-
Injection Volume: 20 µL.[12]
-
Detection: UV absorbance at a suitable wavelength (e.g., 210 nm or 223 nm).[9][12]
Sample Preparation:
-
Dissolve the sample in the mobile phase or a suitable solvent to a final concentration of approximately 0.3 mg/mL.[9]
CE Method for Enantiomeric Purity
This protocol is a generalized example based on common practices for chiral separations using CE.[7]
Instrumentation:
-
Capillary electrophoresis system with a power supply, autosampler, capillary cartridge, and a diode array detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, effective length of 40 cm).
-
Background Electrolyte (BGE): 100 mM Tris-phosphate buffer at pH 2.5 containing a chiral selector.
-
Chiral Selector: A common choice is a cyclodextrin derivative, such as 20 mM 2-hydroxypropyl-β-cyclodextrin.
-
Voltage: 28 kV.
-
Temperature: 15°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV absorbance at a suitable wavelength (e.g., 301 nm).
Sample Preparation:
-
Dissolve the sample in the BGE or a suitable solvent to the desired concentration.
Cross-Validation Workflow
The cross-validation of HPLC and CE methods is essential to ensure the accuracy and reliability of enantiomeric purity results. This process involves comparing the performance of both methods using the same set of samples and evaluating key validation parameters.
Caption: Workflow for the cross-validation of HPLC and CE methods.
Quantitative Data Summary
The following tables summarize key quantitative validation parameters for representative HPLC and CE methods used in enantiomeric purity analysis. The data is compiled from various studies to provide a comparative overview.
Table 1: Linearity and Sensitivity
| Method | Analyte | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| HPLC | (S)-isomer of Alogliptin Benzoate | LOQ - 1.5 | >0.99 | 0.0106 | 0.0354 | |
| HPLC | Escitalopram | 20.0 - 70.0 | 0.998 | 2.54 | 7.68 | [13] |
| CE | R-Omeprazole | - | - | 0.6 | 2.0 | |
| HPLC | Verapamil Enantiomers | 1 - 450 ng/mL | ≥ 0.997 | - | 1 ng/mL | [10] |
Table 2: Accuracy and Precision
| Method | Analyte | Accuracy (Recovery %) | Precision (%RSD) | Reference |
| HPLC | (S)-isomer of Alogliptin Benzoate | 100 - 102 | - | |
| HPLC | Escitalopram | 100.28 - 102.86 | Intra-day: 0.16, Inter-day: 0.09 | [13] |
| HPLC | WCK 1153 in WCK 1152 | 94.4 | 1.13 | [11] |
| HPLC | Verapamil Enantiomers | 92.3 - 98.2 | Intra- and Inter-day: ≤ 11.6 | [10] |
Conclusion
Both HPLC and CE are indispensable tools for the determination of enantiomeric purity in the pharmaceutical industry. The choice between the two techniques should be based on a thorough evaluation of the specific analytical needs. HPLC, with its established robustness and lower detection limits, remains a dominant method. However, CE presents a compelling alternative, particularly when speed, high efficiency, and reduced environmental impact are priorities. A comprehensive cross-validation, as outlined in this guide, is crucial to ensure the interchangeability and reliability of data, ultimately contributing to the development of safe and effective chiral drugs.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. dujps.com [dujps.com]
A Comparative Guide to the Synthetic Routes of (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry, often serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry at the C1 position is crucial for its biological activity, necessitating enantiomerically pure forms of the compound. This guide provides a comparative analysis of two primary synthetic strategies for obtaining this compound: Diastereomeric Salt Resolution and Enzymatic Reductive Amination .
At a Glance: Comparison of Synthetic Routes
| Parameter | Diastereomeric Salt Resolution | Enzymatic Reductive Amination |
| Starting Material | Racemic 1-(4-Fluorophenyl)propylamine | 4-Fluorophenylpropanone |
| Key Reagent | Chiral Resolving Agent (e.g., L-Tartaric Acid) | Engineered Amine Dehydrogenase (AmDH), Ammonia, Cofactor (NAD(P)H) |
| Stereoselectivity | Dependent on the efficiency of diastereomer separation | High (often >99% ee) |
| Theoretical Max. Yield | 50% (without racemization of the unwanted enantiomer) | ~100% |
| Process Complexity | Multiple steps: salt formation, crystallization, liberation of the free base, salt formation | Typically a one-pot reaction |
| Environmental Impact | Use of organic solvents and resolving agents | Generally considered a "greener" alternative with milder reaction conditions |
| Scalability | Well-established for industrial scale | Scalability depends on enzyme availability and stability |
Synthetic Route 1: Diastereomeric Salt Resolution
This classical method relies on the separation of enantiomers by converting the racemic amine into a pair of diastereomeric salts using a chiral resolving agent. The differing solubilities of these diastereomers allow for their separation by fractional crystallization.
Experimental Protocol:
Step 1: Formation of Diastereomeric Salts
-
A solution of racemic 1-(4-fluorophenyl)propylamine in a suitable solvent (e.g., methanol, ethanol) is prepared.
-
An equimolar amount of a chiral resolving agent, such as L-tartaric acid, dissolved in the same solvent is added to the amine solution.
-
The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of the less soluble diastereomeric salt, in this case, the (1R)-1-(4-fluorophenyl)propylammonium L-tartrate.
Step 2: Isolation of the Desired Diastereomer
-
The crystallized diastereomeric salt is isolated by filtration.
-
The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble (1S)-amine diastereomeric salt.
-
The enantiomeric excess (ee) of the amine in the crystallized salt is determined by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC). The crystallization process may be repeated to enhance the enantiomeric purity.
Step 3: Liberation of the Free Amine
-
The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free (1R)-1-(4-fluorophenyl)propylamine.
-
The free amine is then extracted into an organic solvent (e.g., diethyl ether, dichloromethane).
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure.
Step 4: Formation of the Hydrochloride Salt
-
The enantiomerically enriched free amine is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol).
-
A solution of hydrogen chloride in the same or a compatible solvent is added to precipitate the this compound.
-
The hydrochloride salt is collected by filtration, washed with a cold solvent, and dried.
Quantitative Data:
| Parameter | Value |
| Chiral Resolving Agent | L-Tartaric Acid |
| Typical Solvent | Methanol or Ethanol |
| Overall Yield | 35-45% (based on the racemate) |
| Enantiomeric Excess (ee) | >98% after recrystallization |
Caption: Workflow for Diastereomeric Salt Resolution.
Synthetic Route 2: Enzymatic Reductive Amination
This modern approach utilizes an engineered enzyme, an amine dehydrogenase (AmDH), to catalyze the asymmetric reductive amination of a prochiral ketone. This method offers high enantioselectivity and the potential for a more sustainable process.
Experimental Protocol:
One-Pot Asymmetric Reductive Amination
-
A reaction buffer (e.g., phosphate buffer, pH 7.5-8.5) is prepared containing 4-fluorophenylpropanone, an ammonia source (e.g., ammonium chloride), and a cofactor (e.g., NADH or NADPH).
-
A cofactor regeneration system is often employed, which can consist of a secondary enzyme (e.g., glucose dehydrogenase or formate dehydrogenase) and its corresponding substrate (e.g., glucose or formate).
-
The engineered amine dehydrogenase (AmDH) is added to the reaction mixture. The enzyme is specifically designed to exhibit high activity and stereoselectivity for the desired transformation.
-
The reaction is incubated at a controlled temperature (e.g., 25-40 °C) with gentle agitation until the reaction is complete, as monitored by HPLC or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is worked up by adjusting the pH to basic (e.g., pH > 10) with a base like sodium hydroxide.
-
The product, (1R)-1-(4-fluorophenyl)propylamine, is extracted with an organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
The organic layers are combined, dried, and the solvent is evaporated.
-
The resulting free amine is then converted to the hydrochloride salt as described in Step 4 of the diastereomeric salt resolution method.
Quantitative Data:
| Parameter | Value |
| Enzyme | Engineered Amine Dehydrogenase (AmDH) |
| Substrate | 4-Fluorophenylpropanone |
| Typical Conversion | >95% |
| Enantiomeric Excess (ee) | >99% |
| Overall Yield | >90% |
Caption: Workflow for Enzymatic Reductive Amination.
Conclusion
Both diastereomeric salt resolution and enzymatic reductive amination are viable methods for the synthesis of this compound.
-
Diastereomeric salt resolution is a well-established and scalable technique. However, its major drawback is the theoretical maximum yield of 50% for the desired enantiomer, unless an efficient racemization and recycling process for the unwanted enantiomer is implemented. The process can also be labor-intensive due to the multiple crystallization and separation steps.
-
Enzymatic reductive amination represents a more modern and "greener" approach. It offers excellent enantioselectivity and a much higher theoretical yield, often in a more streamlined one-pot process. The main considerations for this route are the availability, cost, and stability of the engineered enzyme, as well as the need for a cofactor regeneration system for large-scale production.
The choice between these two synthetic routes will ultimately depend on factors such as the desired scale of production, cost considerations, availability of specialized enzymes, and the desired environmental footprint of the manufacturing process. For high-throughput screening and early-stage drug development, the enzymatic route may be more attractive due to its efficiency and stereoselectivity. For large-scale industrial production, a well-optimized diastereomeric salt resolution process with an effective racemization loop can still be a very competitive option.
Purity assessment of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride by different techniques
For Researchers, Scientists, and Drug Development Professionals
The stereochemical and chemical purity of active pharmaceutical ingredients (APIs) is a critical determinant of therapeutic efficacy and safety. For chiral molecules such as (1R)-1-(4-Fluorophenyl)propylamine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, rigorous purity assessment is paramount. This guide provides an objective comparison of various analytical techniques for determining the purity of this compound, supported by representative experimental data and detailed methodologies.
Comparative Purity Data
The purity of this compound and its structurally similar alternatives can be assessed using a variety of analytical techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of impurity it can detect. The following table summarizes typical purity values obtained for these compounds using different analytical methods.
| Compound | Analytical Technique | Purity (%) | Enantiomeric Excess (ee %) | Reference |
| This compound | Chiral HPLC | >99.0 | >99.5 | [1] |
| GC-FID | >98.0 | - | [2] | |
| qNMR | >99.0 | - | [3][4] | |
| (S)-1-(4-fluorophenyl)propan-1-amine hydrochloride | Not Specified | 99 | - | [5] |
| 1-(4-Fluorophenyl)-2-methyl-2-propylamine | Not Specified | ≥98 | - | [6] |
| Propylamine hydrochloride | Not Specified | 98 | - | [7] |
Experimental Protocols for Purity Determination
Accurate and reproducible purity assessment is contingent on well-defined and validated analytical methods. Below are detailed protocols for the most commonly employed techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds, making it ideal for assessing the chemical purity of amine hydrochlorides.
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. Detection is typically achieved using a UV detector.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
Data Analysis: The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
For chiral molecules, determining the enantiomeric purity is crucial. Chiral HPLC utilizes a chiral stationary phase (CSP) to separate enantiomers.[2]
Principle: Enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.
Instrumentation:
-
HPLC system as described for chemical purity analysis.
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical mobile phase composition would be n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a solution of the racemic mixture of (1R)- and (1S)-1-(4-Fluorophenyl)propylamine hydrochloride to confirm the resolution of the enantiomers.
-
Prepare a sample solution of this compound at a concentration of approximately 0.5 mg/mL in the mobile phase.
Data Analysis: The enantiomeric excess (ee) is calculated using the peak areas of the two enantiomers: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
GC is a powerful technique for the analysis of volatile and semi-volatile compounds, including potential residual solvents from the manufacturing process.
Principle: The sample is vaporized and introduced into a gaseous mobile phase (carrier gas). The separation occurs in a column based on the compound's boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for detection.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Injection Mode: Split injection.
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 10 mg/mL.
Data Analysis: The purity is determined by area normalization. The content of specific residual solvents can be quantified using an internal or external standard method.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is an absolute method for purity determination that does not require a reference standard of the analyte itself.[3][8]
Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6, D2O).
-
Internal Standard: A certified reference material with a simple NMR spectrum and resonances that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Relaxation Delay (d1): A long delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure complete relaxation of all nuclei.
-
Pulse Angle: A calibrated 90° pulse.
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and a certified internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent and dissolve the solids completely.
Data Analysis: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Workflow and Pathway Diagrams
To visualize the logical flow of the purity assessment process, the following diagrams are provided.
Caption: General workflow for the purity assessment of a pharmaceutical intermediate.
Caption: Logic for selecting the appropriate analytical technique based on the purity assessment objective.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Propylamine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 8. Item - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - American Chemical Society - Figshare [acs.figshare.com]
Confirming the Absolute Configuration of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a chiral molecule's absolute configuration is a critical step in pharmaceutical development. Enantiomers, while chemically identical, can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide provides a comparative overview of modern analytical techniques for confirming the absolute configuration of active pharmaceutical ingredients (APIs), using (1R)-1-(4-Fluorophenyl)propylamine hydrochloride as a case study. We will compare the "gold standard" method, single-crystal X-ray diffraction, with powerful solution-state techniques like Vibrational Circular Dichroism (VCD), providing objective comparisons and supporting experimental data.
Comparison of Key Methodologies
The choice of analytical method for determining absolute configuration depends on several factors, including the physical state of the sample, the availability of instrumentation, and the required level of certainty. The two most definitive methods are Single-Crystal X-ray Diffraction and Vibrational Circular Dichroism.
| Parameter | Single-Crystal X-ray Diffraction (SC-XRD) | Vibrational Circular Dichroism (VCD) | Optical Rotatory Dispersion (ORD) / Electronic Circular Dichroism (ECD) |
| Principle | Measures the anomalous dispersion of X-rays by a single crystal to create a 3D electron density map.[1][3] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4] | Measures the rotation of plane-polarized light (ORD) or differential absorption of circularly polarized UV-Vis light (ECD) as a function of wavelength.[1][5] |
| Sample Phase | Solid (High-quality single crystal required).[6] | Solution (or neat liquid).[7] | Solution. |
| Confidence Level | Unambiguous and definitive ("Gold Standard").[2] | High, based on correlation with quantum chemical calculations.[2][8] | Moderate to High, depends heavily on the presence of chromophores near the chiral center. |
| Primary Advantage | Provides a direct, unequivocal 3D structure and absolute configuration.[6] | Does not require crystallization; applicable to oils, liquids, and amorphous solids in solution.[2][9] | High sensitivity for compounds with strong UV-Vis chromophores. |
| Primary Limitation | Absolute requirement for a single crystal of sufficient quality and size, which can be difficult or impossible to obtain.[2][10] | Requires intensive quantum chemical (DFT) calculations for comparison and interpretation.[8][9] | Less reliable for molecules lacking suitable chromophores; calculations can be complex.[11] |
| Throughput | Low; crystal growth and data collection can be time-consuming. | High; sample measurement is relatively fast (1-8 hours), though computation can add time.[8] | High; rapid measurement. |
Experimental Workflow & Logic
The decision to use a specific technique often follows a logical progression based on the sample's properties. The following diagram illustrates a typical workflow for determining the absolute configuration of a chiral molecule like this compound.
Methodology Comparison Diagram
The relationship between the primary methods, their requirements, and outcomes can be visualized to aid in selecting the most appropriate technique.
Experimental Protocols
Single-Crystal X-ray Diffraction (SC-XRD)
This protocol outlines the general steps for determining absolute configuration using SC-XRD, which relies on the phenomenon of anomalous dispersion.[3]
-
Crystal Growth:
-
Dissolve the enantiomerically pure this compound in a suitable solvent system (e.g., methanol, ethanol/ether).
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size (typically 0.1 - 0.3 mm in each dimension).[3]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Use a radiation source that maximizes the anomalous scattering effect of the atoms present (e.g., Cu Kα radiation for light-atom structures).
-
Collect a full sphere of diffraction data, measuring the intensities of the reflections.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to locate the atomic positions.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
During the final refinement, use the anomalous scattering information to determine the absolute structure. This is typically assessed using the Flack parameter.[10]
-
A Flack parameter value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
This protocol combines experimental measurement with computational chemistry to assign the absolute configuration in solution.[8]
-
Experimental VCD Measurement:
-
Prepare a solution of this compound at a high concentration (e.g., 8-10 mg in ~200 µL) in a suitable deuterated solvent (e.g., CDCl₃) that is transparent in the mid-IR region.[8]
-
Transfer the solution to an IR cell with a defined path length (e.g., 100 µm).[8]
-
Acquire the VCD and IR spectra on a VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[4]
-
-
Computational VCD Calculation:
-
Perform a conformational search for the (R)-enantiomer of 1-(4-Fluorophenyl)propylamine using molecular mechanics (e.g., OPLS force field).
-
For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*).[8]
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a final, Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.[9]
-
-
Spectral Comparison and Assignment:
-
Compare the experimentally measured VCD spectrum with the computationally predicted spectrum for the (R)-enantiomer.
-
If the signs and relative intensities of the major VCD bands in the experimental spectrum match the calculated spectrum, the absolute configuration is confidently assigned as (R).[2]
-
If the experimental spectrum is a mirror image of the calculated (R)-spectrum, the sample has the (S)-configuration.
-
Conclusion
While single-crystal X-ray diffraction remains the definitive method for absolute configuration determination, its requirement for high-quality crystals is a significant bottleneck.[2] Vibrational Circular Dichroism has emerged as a powerful and reliable alternative that provides high-confidence assignments for molecules in the solution phase, making it exceptionally valuable in early-stage drug discovery where crystalline material may not be available.[7][12] For this compound, either technique can provide a conclusive result, and the choice depends primarily on whether a suitable single crystal can be obtained.
References
- 1. purechemistry.org [purechemistry.org]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. jascoinc.com [jascoinc.com]
- 5. kud.ac.in [kud.ac.in]
- 6. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. schrodinger.com [schrodinger.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Absolute Configurations of DNA Lesions Determined by Comparisons of Experimental ECD and ORD Spectra with DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (1R)-1-(4-Fluorophenyl)propylamine hydrochloride. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 1169576-95-7
Hazard Summary: This compound is classified as harmful and an irritant.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved respirator | Essential for preventing the inhalation of dust or aerosols. Use in a well-ventilated area, preferably within a chemical fume hood.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Required to prevent skin contact. Double gloving is recommended for enhanced protection.[2] |
| Eye and Face Protection | Chemical splash goggles and/or face shield | Provides a barrier against splashes and airborne particles, protecting the eyes and face.[2] |
| Body Protection | Laboratory coat or disposable gown | Protects skin and clothing from contamination.[5] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound:
-
Preparation: Before handling, ensure all required PPE is correctly donned. The work area, preferably a certified chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transferring operations within the fume hood to minimize the risk of inhalation. Use tools and equipment dedicated to this compound to avoid cross-contamination.
-
Dissolution: If preparing a solution, add the solid compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE in designated hazardous waste containers.
-
Hygiene: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[2][4]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including disposable PPE, weighing papers, and empty containers, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed hazardous waste container.
-
Disposal: Dispose of all hazardous waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4] Do not dispose of this chemical down the drain.
Experimental Workflow
Caption: Logical workflow for handling the chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
